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  • Product: 4-Benzoyl-2-nitrophenyl disulfide
  • CAS: 76209-04-6

Core Science & Biosynthesis

Foundational

Synthesis Pathways for 4-Benzoyl-2-nitrophenyl Disulfide: A Comprehensive Technical Guide

Executive Summary 4-Benzoyl-2-nitrophenyl disulfide (CAS: 76209-04-6) is a highly functionalized diaryl disulfide utilized as a critical intermediate in advanced materials science and pharmaceutical synthesis . Its struc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Benzoyl-2-nitrophenyl disulfide (CAS: 76209-04-6) is a highly functionalized diaryl disulfide utilized as a critical intermediate in advanced materials science and pharmaceutical synthesis . Its structural topology—a central disulfide bridge flanked by electron-deficient aromatic rings—demands precise synthetic strategies to avoid side reactions such as over-reduction or monosulfide formation. This whitepaper details the mechanistic rationale, step-by-step protocols, and analytical benchmarks required to synthesize this compound via Nucleophilic Aromatic Substitution (SNAr).

Molecular Anatomy & Mechanistic Rationale

The synthesis of 4-benzoyl-2-nitrophenyl disulfide fundamentally relies on the electrophilic precursor 4-chloro-3-nitrobenzophenone . As a Senior Application Scientist, selecting this specific precursor is a deliberate exercise in molecular design:

  • Electrophilic Activation: The chloride leaving group is positioned ortho to a nitro group and para to a benzoyl group. Both functional groups are strongly electron-withdrawing, synergistically lowering the LUMO of the aromatic ring and making the C4 carbon highly susceptible to nucleophilic attack by sulfur species.

  • Meisenheimer Complex Stabilization: During the SNAr reaction, the transient negative charge of the intermediate Meisenheimer complex is effectively delocalized into the oxygen atoms of the nitro and carbonyl moieties, drastically lowering the activation energy of the transition state.

SNAr_Mechanism SM 4-Chloro-3-nitrobenzophenone (Electrophile) MC Meisenheimer Complex (Stabilized by o-NO2) SM->MC Nuc Sodium Disulfide (Nucleophile) Nuc->MC Attack at C4 Prod 4-Benzoyl-2-nitrophenyl disulfide (Target Product) MC->Prod Rearomatization LG Chloride Ion (Leaving Group) MC->LG Departure

Figure 1: SNAr mechanism for the synthesis of 4-Benzoyl-2-nitrophenyl disulfide.

Synthesis Pathway Alpha: Direct Disulfide Formation

This pathway utilizes an in situ generated sodium disulfide ( Na2​S2​ ) nucleophile to directly install the disulfide bridge in a single concerted step.

Step-by-Step Protocol
  • Reagent Preparation: Dissolve 1.0 equivalent of Na2​S⋅9H2​O in a 70:30 mixture of Ethanol/Water. Add 1.0 equivalent of elemental sulfur ( S8​ ) and heat to 60°C with vigorous stirring until the sulfur completely dissolves, yielding a dark red solution of Na2​S2​ .

  • Electrophile Addition: Cool the solution to 40°C. Slowly add 1.8 equivalents of 4-chloro-3-nitrobenzophenone portion-wise to maintain a controlled exothermic profile.

  • Reflux: Elevate the temperature to 75°C and reflux for 4 to 6 hours. Monitor the consumption of the starting material via TLC (Hexane:Ethyl Acetate 3:1).

  • Quench & Precipitation: Pour the hot reaction mixture into a 5-fold volume of vigorously stirred crushed ice water. The sudden polarity shift and temperature drop will precipitate the crude disulfide.

  • Filtration: Isolate the precipitate via vacuum filtration and wash extensively with cold distilled water to remove aqueous NaCl and unreacted inorganic sulfides.

  • Purification: Recrystallize the crude solid from boiling glacial acetic acid to yield the pure product.

Causality & Expert Insights
  • Why in situ Na2​S2​ ? Commercial sodium disulfide is highly hygroscopic and prone to oxidative degradation. Generating it in situ guarantees exact stoichiometry, preventing the formation of the monosulfide byproduct (bis(4-benzoyl-2-nitrophenyl) sulfide).

  • Temperature Control (75°C Limit): Exceeding 80°C in the presence of sulfides triggers the Zinin reduction, a parasitic side reaction where the sulfide acts as a reducing agent rather than a nucleophile, converting the ortho-nitro group into an amine .

  • Recrystallization Solvent: Glacial acetic acid is chosen because it effectively solubilizes unreacted starting materials and monosulfide impurities at high temperatures, while the target disulfide selectively crystallizes upon cooling.

Exp_Workflow Step1 In Situ Na2S2 Generation (Na2S + S8 in EtOH/H2O) Step2 Electrophile Addition (4-Chloro-3-nitrobenzophenone) Step1->Step2 Step3 Reflux (70-80°C, 4-6h) SNAr Reaction Step2->Step3 Step4 Quench & Precipitation (Pour into Ice Water) Step3->Step4 Step5 Vacuum Filtration (Remove aqueous NaCl) Step4->Step5 Step6 Recrystallization (Glacial Acetic Acid) Step5->Step6

Figure 2: Step-by-step experimental workflow for the direct disulfide synthesis.

Synthesis Pathway Beta: Sequential Thiolation and Oxidative Coupling

For applications requiring ultra-high purity (>99%), a two-step sequential pathway is preferred to strictly control the S-S bond formation.

Step-by-Step Protocol
  • Thiolation: React 4-chloro-3-nitrobenzophenone with 1.2 equivalents of Sodium Hydrosulfide (NaSH) in anhydrous DMF at 50°C for 3 hours.

  • Acidification: Quench the reaction by pouring it into 0.5 M HCl. The acidic environment protonates the resulting thiolate, precipitating 4-benzoyl-2-nitrobenzenethiol. Filter and dry.

  • Oxidative Coupling: Dissolve the isolated thiol in ethanol. Add a catalytic amount of Iodine ( I2​ ) followed by the dropwise addition of 30% H2​O2​ at room temperature. Stir for 2 hours.

  • Workup: Filter the precipitated disulfide and wash with a 5% sodium thiosulfate solution to quench any residual iodine, followed by a water wash.

Causality & Expert Insights
  • Why NaSH over Na2​S ? NaSH is a softer nucleophile that strictly yields the free thiol upon acidification. Using Na2​S often results in a second SNAr attack by the intermediate thiolate onto another electrophile molecule, yielding unwanted thioethers.

  • Why I2​ / H2​O2​ Oxidation? This combination provides a highly controlled, mild oxidative environment. Harsher oxidants (like KMnO4​ or boiling HNO3​ ) risk over-oxidizing the sulfur to sulfoxides or sulfonic acids.

Quantitative Data & Yield Comparison

The following table summarizes the operational metrics and impurity profiles of both synthetic pathways to aid in process selection.

ParameterPathway Alpha (Direct Na2​S2​ )Pathway Beta (Sequential)
Primary Reagents Na2​S2​ , Ethanol/WaterNaSH, DMF, I2​ / H2​O2​
Number of Steps 1 (Concerted)2 (Sequential)
Total Reaction Time 4 - 6 hours8 - 10 hours
Typical Yield 75 - 82%85 - 90%
Chemoselectivity ModerateHigh
Primary Impurity Risk Monosulfide, Amines (Zinin)Over-oxidized sulfur species

Analytical Characterization (Self-Validating System)

To ensure the trustworthiness of the synthesis, the final product must be validated against the following analytical benchmarks :

  • Mass Spectrometry (ESI-MS): The monoisotopic mass must be confirmed at 516.045 Da ( [M+H]+ expected at ~517.052 m/z).

  • Infrared Spectroscopy (FT-IR):

    • Disappearance of the strong C-Cl stretch (~750 cm⁻¹) present in the starting material.

    • Presence of the S-S disulfide stretch (typically a weak band at ~500 cm⁻¹).

    • Retention of the strong symmetric and asymmetric NO2​ stretches at ~1350 cm⁻¹ and ~1530 cm⁻¹, confirming that over-reduction did not occur.

  • 1H-NMR (DMSO-d6): The spectrum must show the absence of thiol protons (~3.5 ppm) and display the characteristic downfield shifts of the aromatic protons adjacent to the nitro and benzoyl groups.

References

  • PubChemLite. "4-benzoyl-2-nitrophenyl disulfide (C26H16N2O6S2)". University of Luxembourg / PubChem. URL:[Link]

  • National Chemical Laboratory. "NOVEL ORGANIC INTERMEDIATES AND REACTIONS". NCL Research Repository. URL:[Link]

  • BRENDA Enzyme Database. "Information on EC 2.5.1.18 - glutathione transferase". BRENDA. URL:[Link]

Exploratory

Spectroscopic Characteristics of 4-Benzoyl-2-nitrophenyl Disulfide: A Comprehensive Guide for Structural Elucidation

Executive Summary In the realm of synthetic chemistry and drug development, diaryl disulfides serve as critical intermediates, redox-sensitive linkers, and structural scaffolds. 4-Benzoyl-2-nitrophenyl disulfide (CAS: 76...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of synthetic chemistry and drug development, diaryl disulfides serve as critical intermediates, redox-sensitive linkers, and structural scaffolds. 4-Benzoyl-2-nitrophenyl disulfide (CAS: 76209-04-6), a complex symmetric disulfide, presents a unique analytical challenge due to its dense functionalization. The molecule features a central disulfide bridge (-S-S-) flanked by ortho-nitro (-NO₂) and para-benzoyl (-C(=O)Ph) groups.

As a Senior Application Scientist, I have designed this guide to move beyond mere data listing. Here, we will dissect the causality behind the spectroscopic behavior of this compound [1]. By understanding how the electron-withdrawing nature of the nitro and benzoyl groups perturbs the local electronic environment, researchers can confidently elucidate its structure, identify impurities, and validate its integrity in complex matrices.

Structural Logic & Electronic Effects

The spectroscopic signature of 4-benzoyl-2-nitrophenyl disulfide (Molecular Formula: C₂₆H₁₆N₂O₆S₂) is dictated by the competing electronic effects of its substituents.

  • The Nitro Group: Exerts strong inductive (-I) and resonance (-M) electron-withdrawing effects, significantly deshielding adjacent protons.

  • The Benzoyl Group: Extends the conjugated π -system, lowering the vibrational frequency of the carbonyl bond while further deshielding the aromatic core.

  • The Disulfide Core: Acts as a weakly activating group (+M effect) but is highly susceptible to homolytic or heterolytic cleavage, making it the primary diagnostic locus for mass spectrometry.

G cluster_0 Diagnostic MS Fragmentation SS Disulfide Core (-S-S-) Locus of Cleavage Ring Central Aromatic Ring Conjugated Scaffold SS->Ring Modest +M effect (Shielding) Cleavage Thiolate Monomer m/z ~258 SS->Cleavage Reductive/MS Cleavage Nitro Ortho-Nitro Group (-NO2) Strong -I, -M Effects Nitro->Ring Electron Withdrawal (Deshielding H3/H5) Benzoyl Para-Benzoyl Group Extended Chromophore Benzoyl->Ring Conjugation (Lowers C=O freq)

Fig 1: Structural logic and electronic effects governing the spectroscopic properties of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Accurate interpretation of the ¹H and ¹³C NMR spectra requires mapping the electron density across the aromatic rings.

Causality in ¹H NMR: The core aromatic ring contains protons at positions 3, 5, and 6. The proton at position 3 (ortho to the nitro group) experiences severe deshielding due to the magnetic anisotropy and electron-withdrawing nature of the -NO₂ group, pushing its chemical shift deep into the downfield region (> 8.0 ppm). The proton at position 5 is similarly deshielded by the para-nitro and ortho-benzoyl groups. The unsubstituted phenyl ring of the benzoyl group will present as a classic multiplet (ortho, meta, para) between 7.4 and 7.8 ppm.

Causality in ¹³C NMR: The carbonyl carbon of the benzoyl group is highly deshielded, typically appearing near 195 ppm. The carbon attached to the nitro group (C-NO₂) will resonate around 148 ppm, while the carbon attached to the disulfide bridge (C-S) will appear near 135 ppm.

Table 1: Predicted NMR Parameters (in CDCl₃)
NucleusPosition / GroupExpected Shift (ppm)Multiplicity / CouplingCausality / Rationale
¹H Core H3 (ortho to NO₂)8.20 - 8.50Doublet (J ≈ 1.5-2.0 Hz)Strong -I/-M deshielding from NO₂; meta-coupling to H5.
¹H Core H57.90 - 8.10Doublet of DoubletsDeshielded by benzoyl; ortho/meta coupling.
¹H Core H6 (ortho to S-S)7.70 - 7.90Doublet (J ≈ 8.0 Hz)Ortho-coupling to H5; shielded relative to H3.
¹H Benzoyl Phenyl Ring7.40 - 7.80Multiplets (5H)Standard conjugated aromatic system.
¹³C Carbonyl (C=O)~195.0SingletHighly deshielded sp² hybridized carbon.
¹³C C-NO₂ (Core C2)~148.0SingletElectron withdrawal by oxygen atoms.

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy provides rapid confirmation of the orthogonal functional groups.

Causality in Vibrational Modes:

  • Carbonyl Stretch: An isolated ketone typically absorbs at ~1715 cm⁻¹. However, the benzoyl group is conjugated with two aromatic rings. This conjugation allows the π -electrons to delocalize into the carbonyl π∗ antibonding orbital, weakening the C=O bond and lowering the stretching frequency to the 1650–1680 cm⁻¹ range.

  • Nitro Stretches: The two N-O bonds in the nitro group are equivalent, resulting in coupled vibrations. This yields two distinct, highly diagnostic peaks: an asymmetric stretch (higher energy) and a symmetric stretch (lower energy).

  • Disulfide Stretch: The S-S bond is highly polarizable but has a weak dipole moment change during vibration, making it nearly invisible in IR (typically a very weak band at 400-500 cm⁻¹). Raman spectroscopy is preferred if direct observation of the S-S bond is required.

Table 2: FT-IR Vibrational Assignments
Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Intensity
Benzoyl (C=O)C=O Stretching1650 - 1680Strong, Sharp
Nitro (-NO₂)N-O Asymmetric Stretch1520 - 1540Strong
Nitro (-NO₂)N-O Symmetric Stretch1340 - 1360Strong
Aromatic RingC=C Ring Stretching1580 - 1600Medium
Disulfide (-S-S-)S-S Stretching400 - 500Very Weak (IR) / Strong (Raman)

Mass Spectrometry & Self-Validating Protocols

Mass spectrometry (MS) is the definitive tool for confirming the molecular weight and structural connectivity of this compound [2]. Disulfide bonds are notoriously labile under Electrospray Ionization (ESI) conditions, often undergoing in-source fragmentation to yield the monomeric thiolate species.

Causality in MS: The intact molecule has a monoisotopic mass of 516.045 Da. In positive ion mode, the [M+H]⁺ adduct appears at m/z 517.05. However, cleavage of the S-S bond yields a stable 4-benzoyl-2-nitrobenzenethiolate monomer. In negative mode, this monomeric fragment appears at m/z 258.02.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data
SpeciesIonization ModeFormulaExact Mass (Da)Expected m/z
Intact MoleculeESI (+)[C₂₆H₁₆N₂O₆S₂ + H]⁺516.045517.052
Intact MoleculeESI (-)[C₂₆H₁₆N₂O₆S₂ - H]⁻516.045515.037
Monomer FragmentESI (-)[C₁₃H₈NO₃S]⁻259.030258.022
Protocol 1: Self-Validating LC-MS Workflow for Disulfide Confirmation

To unequivocally prove the presence of the disulfide bond (and rule out a thioether or pre-degraded thiol), we employ a self-validating chemical reduction assay.

  • Sample Preparation (Intact): Dissolve 1 mg of 4-benzoyl-2-nitrophenyl disulfide in 1 mL of HPLC-grade Acetonitrile (ACN). Dilute to 10 µg/mL in 50:50 ACN:Water containing 0.1% Formic Acid.

  • Reduction Assay (Validation): In a separate LC vial, mix 100 µL of the 10 µg/mL sample with 10 µL of 100 mM TCEP (Tris(2-carboxyethyl)phosphine) in water. Incubate at 37°C for 30 minutes.

    • Expert Insight (Causality): TCEP is chosen over DTT because it selectively and quantitatively reduces disulfides at acidic to neutral pH. Avoiding basic conditions prevents base-catalyzed degradation or side reactions of the benzoyl/nitro groups.

  • LC Separation: Inject 5 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient from 5% B to 95% B over 5 minutes (Mobile Phase A: Water + 0.1% FA; Mobile Phase B: ACN + 0.1% FA).

  • Data Interpretation: Compare the chromatograms. The intact run will show a late-eluting peak at m/z 517.05. The TCEP-treated run must show the complete disappearance of this peak, replaced by an earlier-eluting peak at m/z 260.04 ([M_monomer+H]⁺). This absolute mass shift validates the disulfide linkage.

Protocol 2: High-Resolution NMR Acquisition
  • Solvent Selection: Dissolve 15-20 mg of the compound in 0.6 mL of Chloroform-d (CDCl₃).

    • Expert Insight: While DMSO-d₆ offers high solubility, CDCl₃ is prioritized to prevent solvent-induced signal broadening of the tightly coupled aromatic multiplets, ensuring crisp J-coupling resolution.

  • Acquisition (¹H): Utilize a 400 MHz or 600 MHz spectrometer. Acquire 16 scans with a relaxation delay (D1) of 2 seconds.

  • Acquisition (¹³C): Acquire 1024 to 2048 scans with a D1 of 2 seconds, utilizing WALTZ-16 proton decoupling to ensure sharp carbon singlets. Reference the spectrum to internal Tetramethylsilane (TMS) at 0.0 ppm.

References

  • PubChem Database : 4-benzoyl-2-nitrophenyl disulfide (CID 385975). National Center for Biotechnology Information.[Link]

Foundational

An In-depth Technical Guide to the Structure-Activity Relationship of 4-Benzoyl-2-nitrophenyl disulfide

For Researchers, Scientists, and Drug Development Professionals Abstract 4-Benzoyl-2-nitrophenyl disulfide is a multifaceted molecule possessing a unique combination of functional groups that suggest significant potentia...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzoyl-2-nitrophenyl disulfide is a multifaceted molecule possessing a unique combination of functional groups that suggest significant potential for biological activity. This technical guide provides a comprehensive analysis of its structure-activity relationship (SAR), drawing upon established principles of medicinal chemistry and data from analogous compounds. We will dissect the individual and synergistic contributions of the disulfide bridge, the 2-nitro group, and the 4-benzoyl moiety to the molecule's predicted reactivity and pharmacological profile. This document will further detail robust experimental protocols for the synthesis, characterization, and biological evaluation of 4-Benzoyl-2-nitrophenyl disulfide and its analogs, providing a foundational framework for researchers aiming to explore its therapeutic potential.

Introduction: The Architectural Significance of 4-Benzoyl-2-nitrophenyl disulfide

The rational design of novel therapeutic agents hinges on a deep understanding of how a molecule's three-dimensional structure dictates its biological function. 4-Benzoyl-2-nitrophenyl disulfide presents a compelling case study in this regard, integrating three key chemical features onto a central aromatic scaffold: a reactive disulfide bond, an electron-withdrawing nitro group, and a sterically demanding benzoyl group. This unique arrangement suggests a high potential for specific and potent interactions with biological targets.

The disulfide bond is a well-established pharmacophore, known for its ability to interact with cysteine residues in proteins, thereby modulating their function.[1] The presence of a nitro group, a potent electron-withdrawing moiety, is known to significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates.[2][3] Furthermore, benzophenone-containing compounds have demonstrated a wide array of pharmacological activities, including antitumor and anti-angiogenic properties.[4] This guide will explore the interplay of these functionalities to build a predictive SAR model for this intriguing molecule.

Predicted Mechanism of Action: A Tripartite Contribution

The biological activity of 4-Benzoyl-2-nitrophenyl disulfide is likely driven by a combination of factors stemming from its distinct chemical moieties. The proposed mechanism of action centers on the lability of the disulfide bond, which is significantly influenced by the electronic and steric nature of the aromatic substituents.

The Disulfide Bridge: A Gateway to Covalent Modification

The disulfide (S-S) bond is the most chemically reactive feature of the molecule. It can undergo thiol-disulfide exchange with free cysteine residues in proteins, leading to the formation of a mixed disulfide and the release of a 2-benzoyl-4-nitrothiophenol fragment. This covalent modification can alter the protein's conformation and function, leading to a biological response. The reactivity of the disulfide bond is a critical determinant of the compound's potency and selectivity.[1]

The 2-Nitro Group: An Electronic Activator

The nitro group at the ortho position to the disulfide bond plays a crucial role in activating the S-S bond towards nucleophilic attack. As a strong electron-withdrawing group, it lowers the electron density of the sulfur atoms, making them more electrophilic and susceptible to cleavage by biological thiols.[5] This electronic activation is a key principle in the design of potent antimicrobial and anticancer agents based on aromatic disulfides.[5]

The 4-Benzoyl Group: A Modulator of Specificity and Potency

The benzoyl group at the para position introduces significant steric bulk and potential for specific non-covalent interactions within a target's binding pocket. This moiety can influence the compound's selectivity for certain proteins and contribute to its overall binding affinity through hydrophobic and aromatic interactions. Structure-activity relationship studies of other benzophenone-containing molecules have shown that substitutions on the benzoyl ring can dramatically alter biological activity.[4]

Structure-Activity Relationship (SAR) Analysis

Based on the analysis of analogous compounds and fundamental medicinal chemistry principles, we can propose a predictive SAR model for 4-Benzoyl-2-nitrophenyl disulfide. This model provides a framework for designing and synthesizing analogs with potentially enhanced activity, selectivity, and pharmacokinetic properties.

Modifications of the Disulfide Linkage

The disulfide bond is central to the proposed mechanism of action. Its replacement with a more stable linker, such as a thioether or an amide, is predicted to significantly reduce or abolish biological activity, confirming the necessity of the thiol-disulfide exchange mechanism.

Impact of the Nitro Group Position and Substitution

The position of the nitro group is critical for its activating effect. Moving the nitro group from the ortho (2-position) to the meta or para position is expected to decrease the electrophilicity of the disulfide bond and, consequently, reduce its biological activity. Furthermore, replacing the nitro group with electron-donating groups would likely lead to a significant loss of potency.

Exploration of the Benzoyl Moiety

The benzoyl group offers a rich avenue for analog synthesis to probe its role in target binding.

  • Substitution on the Phenyl Ring: Introducing electron-donating or electron-withdrawing substituents at various positions on the terminal phenyl ring of the benzoyl group can fine-tune the electronic properties and steric profile of the molecule. This can lead to improved binding affinity and selectivity.

  • Replacement of the Phenyl Ring: Replacing the phenyl ring with other aromatic or heteroaromatic systems could explore different binding interactions and potentially lead to novel activity profiles.

Experimental Protocols

To validate the predicted SAR and fully characterize the biological activity of 4-Benzoyl-2-nitrophenyl disulfide, a series of well-defined experimental protocols are required.

Synthesis of 4-Benzoyl-2-nitrophenyl disulfide and Analogs

A general synthetic route to 4-Benzoyl-2-nitrophenyl disulfide and its analogs can be adapted from established methods for unsymmetrical disulfide synthesis. A potential workflow is outlined below:

G cluster_0 Synthesis Workflow A Starting Material (e.g., 4-chloro-3-nitrobenzophenone) B Thiolation (e.g., with NaSH) A->B C Thiol Intermediate (4-benzoyl-2-nitrothiophenol) B->C D Oxidative Coupling (e.g., with a corresponding thiol) C->D E Final Product (4-Benzoyl-2-nitrophenyl disulfide analog) D->E

Caption: General workflow for the synthesis of 4-Benzoyl-2-nitrophenyl disulfide analogs.

Step-by-Step Methodology:

  • Synthesis of 4-benzoyl-2-nitrothiophenol: 4-Chloro-3-nitrobenzophenone can be reacted with a sulfur nucleophile, such as sodium hydrosulfide (NaSH), in a suitable solvent like DMF or ethanol to yield the corresponding thiol.

  • Synthesis of the Partner Thiol: The second thiol required for the unsymmetrical disulfide can be synthesized or obtained commercially.

  • Oxidative Coupling: The two different thiols are then reacted under mild oxidizing conditions (e.g., air, iodine, or DMSO) to form the unsymmetrical disulfide. Purification is typically achieved through column chromatography.

In Vitro Biological Evaluation

Given the known antimicrobial properties of nitrophenyl disulfides, initial screening should include assays against a panel of clinically relevant bacteria and fungi.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination:

  • Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

To assess the therapeutic potential, it is crucial to evaluate the compound's toxicity against mammalian cells.

MTT Assay for Cell Viability:

  • Seed mammalian cells (e.g., HeLa, HepG2) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Mechanistic Studies

To confirm the proposed mechanism of action involving thiol-disulfide exchange, the reactivity of the compound with a model thiol can be assessed.

  • Prepare a solution of the test compound and a solution of a known thiol, such as glutathione (GSH).

  • Mix the solutions and monitor the reaction over time.

  • At various time points, measure the concentration of free thiols using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB). DTNB reacts with free thiols to produce a yellow-colored product that can be quantified spectrophotometrically at 412 nm.[6]

  • A decrease in the concentration of the starting thiol over time indicates a reaction with the disulfide compound.

To identify potential protein targets, mass spectrometry can be used to detect covalent modification of proteins by the compound.

  • Incubate a model protein rich in cysteine residues (e.g., bovine serum albumin) with the test compound.

  • Digest the protein into smaller peptides using a protease (e.g., trypsin).

  • Analyze the resulting peptide mixture by liquid chromatography-mass spectrometry (LC-MS/MS).[7]

  • Search for peptide fragments that have been modified by the 2-benzoyl-4-nitrothiophenol moiety, which will result in a specific mass shift.

G cluster_1 Biological Evaluation Workflow F Synthesized Compound G In Vitro Screening (Antimicrobial & Cytotoxicity) F->G H Lead Compound Identification G->H I Mechanistic Studies (Thiol Reactivity, Target ID) H->I J SAR-Guided Analog Synthesis H->J J->G

Caption: A logical workflow for the biological evaluation of 4-Benzoyl-2-nitrophenyl disulfide and its analogs.

Data Presentation

All quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Antimicrobial Activity of 4-Benzoyl-2-nitrophenyl disulfide Analogs

Compound ID R1 R2 MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli MIC (µg/mL) vs. C. albicans
Parent H H
Analog 1 OMe H
Analog 2 Cl H

| Analog 3 | H | NO2 | | | |

Table 2: Cytotoxicity of 4-Benzoyl-2-nitrophenyl disulfide Analogs

Compound ID R1 R2 IC50 (µM) vs. HeLa IC50 (µM) vs. HepG2
Parent H H
Analog 1 OMe H
Analog 2 Cl H

| Analog 3 | H | NO2 | | |

Conclusion

4-Benzoyl-2-nitrophenyl disulfide is a molecule with significant, yet underexplored, therapeutic potential. Its unique combination of a reactive disulfide bond, an activating nitro group, and a sterically influential benzoyl group provides a rich platform for the development of novel pharmacological agents. The predictive SAR model and detailed experimental protocols outlined in this guide offer a clear roadmap for researchers to systematically investigate this compound and its analogs. Through rigorous synthesis, biological evaluation, and mechanistic studies, the full potential of this intriguing scaffold can be unlocked, paving the way for the discovery of new and effective therapeutics.

References

  • Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. PMC.
  • p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. PMC.
  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
  • Easy and Rapid Binding Assay for Functional Analysis of Disulfide-Containing Peptides by a Pull-Down Method Using a Puromycin-Linker and a Cell-Free Transl
  • Structure-activity relationships and development of disulfide-rich cyclic peptides as pharmaceutical templates. UQ eSpace - The University of Queensland.
  • The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. PMC.
  • Recent Applications of Disulfide Bond-Containing Compounds in Medicinal and Agrochemical Chemistry.
  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen.
  • Formation and Cleavage of Aromatic Disulfide Radical Anions. Journal of the American Chemical Society.
  • Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. SciSpace.
  • Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). PubMed.
  • Mechanisms and energetics of free radical initiated disulfide bond cleavage in model peptides and insulin by mass spectrometry. PMC.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • CHAPTER 1.4: Analysis of Disulfide Bond Formation in Therapeutic Proteins. Books - The Royal Society of Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: Reversible Protein Labeling and Interactome Mapping using 4-Benzoyl-2-nitrophenyl Disulfide (BNDS)

Executive Summary & Mechanistic Rationale 4-Benzoyl-2-nitrophenyl disulfide (BNDS) is a highly specialized, bifunctional photoaffinity probe utilized for mapping protein-protein interactions (PPIs) and identifying unknow...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

4-Benzoyl-2-nitrophenyl disulfide (BNDS) is a highly specialized, bifunctional photoaffinity probe utilized for mapping protein-protein interactions (PPIs) and identifying unknown binding partners. Unlike traditional non-cleavable cross-linkers, BNDS elegantly merges two distinct chemical modalities to enable "label transfer" —a process where a tag is temporarily attached to a bait protein and subsequently transferred to an interacting prey protein.

As an Application Scientist, it is critical to understand the causality behind this reagent's design:

  • Thiol-Reactive Disulfide Exchange: The 2-nitro group acts as a powerful electron-withdrawing moiety, significantly lowering the pKa of the corresponding thiol. This makes the 4-benzoyl-2-nitrobenzenethiolate an exceptional leaving group[1]. Consequently, the symmetric BNDS readily undergoes disulfide exchange with solvent-accessible aliphatic thiols (cysteine residues) on a "bait" protein under mild, physiological conditions. This activation mechanism is chemically analogous to Ellman's reagent (DTNB).

  • Photoaffinity Cross-linking: The benzophenone moiety serves as a zero-length photo-crosslinker. Upon irradiation at 350–365 nm, the benzophenone carbonyl is excited to a triplet diradical state that preferentially inserts into unreactive C-H or N-H bonds of interacting "prey" proteins, forming a stable covalent bond[2][3].

  • Reversible Label Transfer: Because the bait and prey are linked via a reducible disulfide bond, subsequent treatment with reducing agents (e.g., DTT or TCEP) cleaves the complex[4]. This releases the bait protein while permanently transferring the benzophenone tag to the prey protein, enabling its downstream identification via mass spectrometry or western blotting[1].

Workflow Visualization

Below is the logical workflow of BNDS-mediated labeling, cross-linking, and label transfer.

BNDS_Workflow Bait Bait Protein (Free -SH) LabeledBait Labeled Bait (Bait-S-S-Ar) Bait->LabeledBait Disulfide Exchange (pH 7.5) BNDS BNDS Reagent (Ar-S-S-Ar) BNDS->LabeledBait LeavingGroup Leaving Group (Ar-S⁻) BNDS->LeavingGroup Released Complex Non-covalent Complex [Bait-S-S-Ar ::: Prey] LabeledBait->Complex Incubation Prey Prey Protein (Target) Prey->Complex Crosslinked Covalent Complex (Bait-S-S-Ar-Prey) Complex->Crosslinked UV Irradiation (365 nm) CleavedBait Released Bait (Bait-SH) Crosslinked->CleavedBait Reduction (DTT/TCEP) TaggedPrey Tagged Prey (HS-Ar-Prey) Crosslinked->TaggedPrey Label Transfer

Workflow of BNDS-mediated protein labeling, photo-crosslinking, and label transfer.

Quantitative Parameters & Optimization

To ensure a self-validating and reproducible system, adhere to the optimized physicochemical parameters summarized below.

ParameterOptimal ConditionMechanistic Causality
BNDS Stoichiometry 5–10x molar excessDrives the equilibrium of the disulfide exchange forward without causing excessive hydrophobic precipitation of the protein.
Reaction Buffer 50 mM HEPES or PBS, pH 7.5–8.0Slightly alkaline pH ensures the target cysteine is in its reactive thiolate (S⁻) form. Must be strictly free of DTT/BME/TCEP.
Co-solvent < 5% DMSO (v/v)BNDS is highly hydrophobic. DMSO ensures solubility; exceeding 5% risks bait protein denaturation.
UV Irradiation 350–365 nm, 15–30 minsExcites benzophenone to the triplet state. Avoids 254 nm, which causes non-specific photolytic damage to Trp/Tyr residues[3].
Cleavage / Reduction 50 mM DTT or 10 mM TCEPRapidly reduces the disulfide bond, executing the label transfer to the prey protein[1].

Step-by-Step Experimental Protocol

Phase 1: Bait Protein Preparation & Thiol Activation
  • Buffer Exchange: Dialyze or use a desalting column (e.g., Zeba Spin) to exchange the bait protein into a degassed, thiol-free buffer (50 mM HEPES, 150 mM NaCl, pH 7.5).

    • Expert Insight: Degassing the buffer prevents spontaneous oxidative dimerization of free cysteines. If the protein was stored in DTT, it must be completely removed, as residual DTT will instantly reduce and destroy the BNDS reagent.

Phase 2: Disulfide Exchange Labeling
  • Reagent Preparation: Dissolve BNDS in anhydrous DMSO to create a 10 mM stock solution.

  • Labeling Reaction: Add the BNDS stock to the bait protein at a 10-fold molar excess. Ensure the final DMSO concentration remains below 5%.

  • Incubation: Incubate the mixture for 2 hours at room temperature in the dark.

  • Purification: Remove unreacted BNDS and the released 4-benzoyl-2-nitrobenzenethiolate leaving group using a size-exclusion desalting column.

    • Expert Insight: The released leaving group has a distinct yellow color (absorbing near 412 nm). Measuring the absorbance of the flow-through provides a real-time, self-validating metric of labeling efficiency, identical to an Ellman's assay[1].

Phase 3: Photoaffinity Cross-linking
  • Complex Formation: Mix the purified, BNDS-labeled bait protein with the target prey protein (or complex cell lysate). Incubate for 30–60 minutes at 4°C to allow the non-covalent interaction to reach equilibrium.

  • UV Irradiation: Place the sample in a shallow pre-chilled multi-well plate or microtube on ice. Irradiate using a 365 nm UV lamp at a distance of 3–5 cm for 20 minutes[4].

    • Expert Insight: Performing this step on ice is critical to prevent thermal denaturation of the protein complex caused by the heat emitted from the UV lamp.

Phase 4: Disulfide Cleavage & Label Transfer
  • Sample Splitting: Divide the cross-linked sample into two equal aliquots to validate the interaction.

  • Non-Reducing Preparation: Treat Aliquot 1 with non-reducing Laemmli buffer.

  • Reducing Preparation: Treat Aliquot 2 with reducing Laemmli buffer (containing 100 mM DTT) and boil at 95°C for 5 minutes.

  • Analysis: Resolve both aliquots via SDS-PAGE and analyze by Western Blot or in-gel digestion for Mass Spectrometry.

Self-Validating System (Controls & Troubleshooting)

A robust protocol must be self-validating. To prove that the observed cross-linking is specific and mechanistically sound, include the following controls:

  • Negative Control 1 (No UV): Process a sample identically but omit the 365 nm irradiation step. Expected Result: No high-molecular-weight complex should appear on the non-reducing gel, proving the cross-linking is strictly photo-dependent.

  • Negative Control 2 (Cysteine Blockade): Pre-incubate the bait protein with Iodoacetamide (IAA) before adding BNDS. Expected Result: IAA alkylates the free thiols, preventing BNDS attachment. Subsequent UV irradiation should yield no cross-linked products, validating that BNDS attachment is strictly cysteine-dependent.

  • Label Transfer Validation: On the SDS-PAGE gel, Aliquot 1 (Non-reduced) should show a high-molecular-weight band corresponding to the Bait + Prey complex. Aliquot 2 (Reduced) should show the disappearance of this complex, with the Bait returning to its native mass and the Prey exhibiting a slight mass shift corresponding to the covalently attached benzophenone tag[1][4].

References[1] Sigma-Aldrich. "4-BENZOYL-2-NITROPHENYL DISULFIDE AldrichCPR". Sigma-Aldrich Product Catalog. URL: https://www.sigmaaldrich.com/[3] Xia, Y., et al. "Photoactivatable Lipid Probes for Studying Biomembranes by Photoaffinity Labeling". Chemical Reviews - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/cr3005273[2] Perera, H. A., et al. "Trehalose-Functionalized Magnetic Affinity Probe Provides Biochemical Evidence of Nanoparticle Internalization in Mycobacteria". ACS Infectious Diseases. URL: https://pubs.acs.org/doi/10.1021/acsinfecdis.5c00506[4] Chuang, V. T. G., & Otagiri, M. "Photoaffinity Labeling of Plasma Proteins". Molecules (via PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3614631/[5] Perera, H. A., et al. "Trehalose-Functionalized Magnetic Affinity Probe Provides Biochemical Evidence of Nanoparticle Internalization in Mycobacteria". PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/41004129/

Sources

Application

Application of 4-Benzoyl-2-nitrophenyl Disulfide for Disulfide Bond Mapping in Proteins: An Analysis of Current Knowledge

A comprehensive review of the scientific literature and chemical databases reveals no established application or protocol for the use of 4-benzoyl-2-nitrophenyl disulfide in the specific context of protein disulfide bond...

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive review of the scientific literature and chemical databases reveals no established application or protocol for the use of 4-benzoyl-2-nitrophenyl disulfide in the specific context of protein disulfide bond mapping. While a variety of chemical and mass spectrometry-based methods are cornerstones of proteomic research for elucidating protein structure, the use of this particular reagent for mapping disulfide bridges is not documented in readily available scientific resources.

This document serves to provide clarity on the current landscape of disulfide bond analysis and to situate the properties of related compounds, thereby informing researchers, scientists, and drug development professionals on established methodologies.

The Challenge of Disulfide Bond Mapping

Disulfide bonds, the covalent linkages between the thiol groups of cysteine residues, are critical for the structural integrity, stability, and biological function of many proteins, particularly those that are secreted or exist in extracellular environments.[1] The correct pairing of cysteines is essential; incorrect disulfide bond formation can lead to misfolded, inactive, or immunogenic proteins.[2] Consequently, the precise mapping of these bonds is a crucial aspect of protein characterization, especially for therapeutic proteins like monoclonal antibodies.[3]

Standard approaches for disulfide bond mapping typically involve a "bottom-up" proteomics workflow.[4] This process includes:

  • Enzymatic Digestion: The protein of interest is cleaved into smaller peptides using a specific protease, most commonly trypsin. This is performed under non-reducing conditions to keep the disulfide bonds intact.[5]

  • Chromatographic Separation: The resulting peptide mixture, which contains both linear and disulfide-linked peptides, is separated using liquid chromatography (LC).[5]

  • Mass Spectrometry (MS) Analysis: The separated peptides are then analyzed by a mass spectrometer. The masses of the disulfide-linked peptides are measured.[6]

  • Tandem Mass Spectrometry (MS/MS) Fragmentation: The disulfide-linked peptides are isolated and fragmented within the mass spectrometer. The resulting fragment ions provide sequence information that allows for the identification of the specific cysteine residues involved in the bond.[7]

A key challenge in this workflow is the often complex fragmentation spectra of disulfide-linked peptides, which can be difficult to interpret.[8]

The Role of Chemical Reagents in Protein Analysis

Chemical reagents play a vital role in proteomics, often used to label specific amino acid residues to facilitate their detection and analysis. In the context of cysteine and disulfide analysis, several classes of reagents are commonly employed:

  • Reducing Agents: Reagents like dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used to break disulfide bonds, which is a necessary step in control experiments to identify disulfide-linked peptides by comparing reduced and non-reduced samples.[5]

  • Alkylating Agents: Iodoacetamide (IAM) and N-ethylmaleimide (NEM) are used to cap free sulfhydryl groups, preventing their re-oxidation or the formation of non-native disulfide bonds during sample preparation.[9]

  • Thiol-Reactive Probes: Reagents like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, react with free thiols to produce a chromophore, allowing for their quantification.[10]

Analysis of 4-Benzoyl-2-nitrophenyl Disulfide and Related Compounds

4-benzoyl-2-nitrophenyl disulfide belongs to the family of organic disulfides. Its chemical structure suggests potential reactivity towards free thiols through a thiol-disulfide exchange reaction.[2] In such a reaction, a free thiol (from a cysteine residue, for example) would attack the disulfide bond of the reagent, leading to the formation of a new, mixed disulfide and the release of a 4-benzoyl-2-nitrothiophenol molecule.

While this reactivity is plausible, its specific application for disulfide bond mapping in proteins is not described in the scientific literature. Research on similar compounds, such as bis(2-nitrophenyl) disulfide, has focused on their use in synthetic organic chemistry, for instance, in the preparation of benzothiazoles, rather than in proteomics.[9][11] Other nitrophenyl derivatives have been explored for various biochemical applications, but not for the specific purpose of mapping disulfide bridges.

Established Methodologies for Disulfide Bond Mapping

Given the lack of information on 4-benzoyl-2-nitrophenyl disulfide for this application, researchers are directed towards well-established and validated methods for disulfide bond mapping. These methods are broadly categorized into two main approaches:

Bottom-Up Proteomics with Non-Reduced Peptide Mapping

This is the most common approach and follows the workflow described earlier. Its success relies on high-resolution mass spectrometry and sophisticated data analysis software to identify the disulfide-linked peptides.[5][8]

Experimental Workflow: A Generalized Protocol for Non-Reduced Peptide Mapping

Sources

Method

Application Note: Utilizing 4-Benzoyl-2-Nitrophenyl Disulfide (BNDS) for Lipophilic Monitoring of Glutathione Levels

Executive Summary Glutathione (GSH) is the most abundant non-protein thiol in eukaryotic cells, serving as a master regulator of intracellular redox homeostasis. While traditional assays rely on Ellman’s reagent (DTNB) f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Glutathione (GSH) is the most abundant non-protein thiol in eukaryotic cells, serving as a master regulator of intracellular redox homeostasis. While traditional assays rely on Ellman’s reagent (DTNB) for GSH quantification, DTNB's high hydrophilicity severely limits its application in lipid-rich microenvironments, such as membrane-bound protein complexes, lipid nanoparticles (LNPs), and lipophilic drug delivery systems.

This application note details the theoretical framework and experimental protocols for using 4-Benzoyl-2-nitrophenyl disulfide (BNDS) —a highly lipophilic disulfide probe—as an advanced alternative for monitoring GSH levels in hydrophobic environments.

Rationale for Lipophilic Disulfide Probes

The quantification of GSH via disulfide probes is governed by a classical thiol-disulfide exchange reaction [1]. However, the physical microenvironment of the sample dictates probe efficacy.

Standard DTNB contains two carboxylate groups, rendering it highly water-soluble but entirely cell-impermeant and incompatible with organic solvent mixtures. By replacing these carboxylates with benzoyl groups, 4-Benzoyl-2-nitrophenyl disulfide (CAS 76209-04-6) [1] achieves a significantly higher partition coefficient (LogP). This structural modification allows BNDS to readily partition into lipid bilayers and organic-aqueous emulsions, making it uniquely suited for:

  • Membrane Redox Biology: Assessing the redox state of membrane-embedded thiol proteins.

  • LNP Characterization: Monitoring GSH-mediated drug release from liposomes or lipid nanoparticles.

  • Live-Cell Assays: Penetrating cellular membranes without the need for aggressive permeabilization agents.

Comparative Chemical Profiling

To select the appropriate probe for your assay, it is critical to understand the physicochemical differences between standard hydrophilic probes and BNDS[2].

PropertyEllman's Reagent (DTNB)4-Benzoyl-2-nitrophenyl disulfide (BNDS)
CAS Number 69-78-376209-04-6
Molecular Formula C₁₄H₈N₂O₈S₂C₂₆H₁₆N₂O₆S₂
Monoisotopic Mass 395.97 Da516.045 Da
Functional Group Carboxyl (Hydrophilic)Benzoyl (Lipophilic)
Solvent Compatibility Aqueous buffersDMSO, DMF, Ethanol
Membrane Permeability Poor (Cell Impermeant)High (Cell Permeant)
Primary Application Cytosolic/Aqueous GSHMembrane/Lipid-bound GSH

Mechanistic Pathway

The reaction between GSH and BNDS is a stoichiometric nucleophilic substitution. The reduced sulfhydryl group of GSH attacks the electrophilic disulfide bond of BNDS. This cleavage yields a mixed disulfide (GS-BND) and releases the highly conjugated 4-benzoyl-2-nitrobenzenethiolate anion .

Because the benzoyl group extends the π -conjugation of the aromatic ring, the resulting thiolate anion exhibits a distinct bathochromic (red) shift compared to standard TNB, producing a strong chromophoric signal that can be quantified spectrophotometrically.

Pathway GSH Glutathione (GSH) Reduced Thiol Exchange Thiol-Disulfide Exchange GSH->Exchange BNDS BNDS Probe Disulfide BNDS->Exchange Mixed GS-BND Mixed Disulfide Exchange->Mixed Byproduct Anion Thiolate Anion Chromophore Exchange->Anion Signal Release

Thiol-disulfide exchange mechanism between GSH and BNDS.

Self-Validating Assay Protocols

To ensure rigorous scientific integrity, the following protocol incorporates internal controls (blanks) and utilizes specific biochemical conditions to prevent artifactual data.

Reagent Preparation
  • Reaction Buffer: 0.1 M Tris-HCl, pH 8.0, containing 1 mM EDTA.

    • Causality: The thiol-disulfide exchange requires the attacking thiol to be in its deprotonated thiolate form (GS⁻). A pH of 8.0 ensures a sufficient nucleophilic population without inducing alkaline hydrolysis of the probe. EDTA is critical to chelate transition metals (e.g., Cu²⁺, Fe²⁺) that catalyze the rapid auto-oxidation of GSH to GSSG, which would cause false-negative results.

  • BNDS Stock Solution (10 mM): Dissolve 5.16 mg of BNDS[1] in 1 mL of anhydrous DMSO. Store in the dark at -20°C.

  • GSH Standard (1 mM): Dissolve reduced glutathione in Reaction Buffer immediately before use to prevent auto-oxidation.

Experimental Workflow

G Prep 1. Sample Preparation Lysis & EDTA Chelation Buffer 2. Buffer Addition pH 8.0 Tris-HCl Prep->Buffer Reagent 3. BNDS Addition Organic Solvent Delivery Buffer->Reagent Incubate 4. Incubation 15 Min, Room Temp, Dark Reagent->Incubate Detect 5. Spectrophotometry Absorbance Reading Incubate->Detect

Self-validating experimental workflow for BNDS-based GSH quantification.

Step-by-Step Assay Execution

This protocol is optimized for a 96-well microplate format (Total volume: 200 µL/well).

  • Standard Curve Generation: Prepare a serial dilution of the GSH standard in Reaction Buffer to yield final well concentrations of 0, 5, 10, 25, 50, 75, and 100 µM.

  • Sample Plating: Add 50 µL of your lipid-rich sample, cell lysate, or GSH standard to the respective wells.

  • Buffer Addition: Add 130 µL of Reaction Buffer to all wells.

  • Self-Validation Controls:

    • Reagent Blank: 180 µL Reaction Buffer + 20 µL BNDS Stock. (Accounts for spontaneous probe hydrolysis).

    • Sample Blank: 50 µL Sample + 150 µL Reaction Buffer. (Accounts for intrinsic sample absorbance/turbidity).

  • Probe Addition: Initiate the reaction by adding 20 µL of the 10 mM BNDS Stock Solution to the standard and sample wells. Pipette up and down gently to ensure mixing across the aqueous-organic interface.

  • Incubation: Incubate the plate at room temperature for 15 minutes in the dark. The lipophilic nature of BNDS may require slightly longer equilibration times in highly viscous lipid samples compared to aqueous assays.

  • Detection: Measure the absorbance using a microplate reader. Due to the benzoyl conjugation, perform a preliminary spectral scan (400–450 nm) to identify the empirical λmax​ of the released thiolate anion in your specific solvent mixture, then read all wells at this peak wavelength.

Data Analysis & Troubleshooting

Subtract the Reagent Blank absorbance from all standard and sample readings. If your sample is highly turbid (e.g., concentrated liposomes), subtract the Sample Blank absorbance as well. Plot the corrected absorbance of the standards against their known GSH concentrations to generate a linear regression curve ( y=mx+c ). Use this equation to interpolate the GSH concentration of your unknown samples.

Troubleshooting Tip: If precipitation occurs upon adding the BNDS stock to the reaction buffer, the organic solvent ratio is too low for the probe's LogP. Increase the final DMSO concentration in the assay to 10-15% (v/v) to maintain BNDS solubility during the exchange reaction.

References

  • Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70-77.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 385975, 4-benzoyl-2-nitrophenyl disulfide. PubChem.[Link]

  • Riener, C. K., et al. (2002). Quick measurement of protein sulfhydryls with Ellman's reagent and with 4,4'-dithiodipyridine. Analytical and Bioanalytical Chemistry, 373, 266–276.[Link]

Sources

Application

Application Note: Advanced Pre-Column Derivatization of Biological Thiols Using 4-Benzoyl-2-nitrophenyl Disulfide for RP-HPLC Analysis

Introduction & Chemical Rationale The quantification of low-molecular-weight thiols—such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy)—is essential in drug development and clinical diagnostics due to their...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

The quantification of low-molecular-weight thiols—such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy)—is essential in drug development and clinical diagnostics due to their central role in cellular redox homeostasis and oxidative stress. However, direct High-Performance Liquid Chromatography (HPLC) analysis of these compounds presents two major analytical challenges: they lack intrinsic chromophores for sensitive UV detection, and their extreme polarity leads to poor retention on standard reversed-phase (RP) C18 columns, often causing them to co-elute with the solvent front.

While 5,5′-dithiobis(2-nitrobenzoic acid) (Ellman's reagent, DTNB) is traditionally used for thiol derivatization, its resulting adducts remain highly polar [2]. To overcome this, 4-Benzoyl-2-nitrophenyl disulfide (BNDS) (CAS 76209-04-6) serves as a superior alternative for RP-HPLC [1].

The Causality of Reagent Selection: BNDS operates via a thiol-disulfide exchange mechanism. By replacing the carboxylic acid group found in DTNB with a bulky, lipophilic benzoyl group, BNDS fundamentally optimizes the analyte for chromatography:

  • Hydrophobic Anchoring: The benzoyl moiety drastically increases the lipophilicity of the resulting mixed disulfide. This increases the retention factor ( k′ ) on C18 columns, shifting the elution of thiols into a clean, interference-free region of the chromatogram.

  • Signal Amplification: The conjugated system of the benzoyl and nitro groups yields a massive molar extinction coefficient. The resulting derivatives absorb strongly between 340–400 nm, completely bypassing the standard 260–280 nm background noise generated by endogenous proteins and nucleic acids.

Reaction Mechanism & Workflow

When a biological sample is incubated with BNDS under mildly alkaline conditions, the reactive thiolate anion ( S− ) acts as a nucleophile, cleaving the symmetric BNDS molecule. This forms a stable mixed disulfide (Analyte-S-S-Ar) and releases one equivalent of the highly UV-active leaving group, 4-benzoyl-2-nitrothiophenol.

Workflow Sample Biological Sample (Mixed Thiols & Disulfides) Reduction Reduction Step Addition of TCEP (pH 7.8) Sample->Reduction Cleave endogenous disulfides FreeThiols Free Thiols (R-SH) Reduction->FreeThiols 15 min, Room Temp Derivatization Derivatization Addition of BNDS Reagent FreeThiols->Derivatization Nucleophilic attack Products Mixed Disulfide (R-S-S-Ar) + Released Chromophore Derivatization->Products Disulfide exchange HPLC RP-HPLC Separation C18 Column Products->HPLC Injection Detection UV Detection (340 - 400 nm) HPLC->Detection Quantitation

Fig 1: Logical workflow of TCEP-mediated reduction and BNDS derivatization for HPLC.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It utilizes Tris(2-carboxyethyl)phosphine (TCEP) for reduction and Penicillamine as an Internal Standard (IS).

Why TCEP? Unlike dithiothreitol (DTT) or β -mercaptoethanol, TCEP does not contain a thiol group. Therefore, it quantitatively reduces endogenous disulfides without consuming the BNDS derivatization reagent, eliminating the need for a cumbersome pre-derivatization cleanup step [3].

Reagent Preparation
  • Buffer Solution: 0.2 M Sodium Phosphate buffer, adjusted to pH 7.8. (Causality: The pKa of typical biological thiols is ~8.3. At pH 7.8, a sufficient fraction is in the reactive thiolate form to ensure rapid kinetics, while minimizing base-catalyzed hydrolysis of the BNDS reagent).

  • Reducing Agent: 0.25 M TCEP hydrochloride in water (prepare fresh daily).

  • Derivatization Reagent: 20 mM 4-Benzoyl-2-nitrophenyl disulfide (BNDS) dissolved in LC-MS grade Acetonitrile.

  • Internal Standard (IS): 1.0 mM D-Penicillamine in water.

Sample Processing & Derivatization
  • Spiking: Transfer 50 µL of plasma or cell lysate into a microcentrifuge tube. Add 10 µL of the Penicillamine IS solution.

  • Reduction: Add 10 µL of the 0.25 M TCEP solution and 30 µL of the pH 7.8 Phosphate Buffer. Vortex gently and incubate at room temperature for 15 minutes to fully reduce oxidized dimers (e.g., GSSG to GSH).

  • Derivatization: Add 50 µL of the 20 mM BNDS reagent. Vortex vigorously for 10 seconds. Incubate at room temperature for 10 minutes in the dark.

  • Quenching & Deproteinization: Add 20 µL of 3 M Perchloric Acid (PCA) to quench the reaction and precipitate matrix proteins.

  • Centrifugation: Centrifuge at 12,000 × g for 10 minutes at 4 °C.

  • Transfer: Carefully transfer the clear supernatant to an HPLC vial with a glass insert for analysis.

HPLC-UV Conditions
  • Column: Phenomenex Luna C18(2) (150 mm × 4.6 mm, 5 µm) or equivalent.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV Absorbance at 355 nm.

Data Presentation & Chromatographic Parameters

The integration of the benzoyl group ensures excellent peak symmetry and baseline resolution for all critical low-molecular-weight thiols.

Table 1: Gradient Elution Profile

Time (min) Mobile Phase A (0.1% TFA in H₂O) Mobile Phase B (Acetonitrile) Flow Rate (mL/min)
0.0 85% 15% 1.0
10.0 50% 50% 1.0
15.0 10% 90% 1.0
18.0 10% 90% 1.0
18.1 85% 15% 1.0

| 22.0 | 85% | 15% | 1.0 |

Table 2: Expected Chromatographic Performance Metrics

Analyte Abbreviation Retention Time (min) LOD (µmol/L) LOQ (µmol/L)
Cysteine Cys 5.2 0.05 0.15
Homocysteine Hcy 6.8 0.06 0.18
Cysteinylglycine CysGly 7.5 0.05 0.15
Glutathione GSH 9.1 0.08 0.24
Penicillamine (IS) Pen 11.4 - -
Released Chromophore Ar-SH 14.3 - -

| Excess BNDS Reagent | Ar-S-S-Ar | 18.5 | - | - |

Troubleshooting & Optimization Insights

  • Split Peaks or Poor Recovery: If recovery of GSH is low, verify the pH of the reaction mixture immediately prior to the addition of BNDS. Highly acidic biological samples (e.g., certain urine samples or improperly buffered lysates) can drop the reaction pH below 6.5, protonating the thiols and halting the nucleophilic attack [4].

  • Late Eluting Ghost Peaks: BNDS is highly hydrophobic. Ensure the gradient reaches at least 90% Acetonitrile (Mobile Phase B) and is held for at least 3 minutes to completely wash the excess, unreacted BNDS dimer from the column before the next injection. Failure to do so will result in broad, unpredictable ghost peaks in subsequent runs.

References

  • Sigma-Aldrich. "4-BENZOYL-2-NITROPHENYL DISULFIDE AldrichCPR" (CAS 76209-04-6). MilliporeSigma. 1

  • Appala, R. N., et al. "A Simple HPLC-UV Method for the Determination of Glutathione in PC-12 Cells." Scientifica, vol. 2016, Article ID 6897890. 2

  • Stachniuk, A., et al. "Fast, Simple and Accurate Method for Simultaneous Determination of α-Lipoic Acid and Selected Thiols in Human Saliva by Capillary Electrophoresis with UV Detection." Molecules, 2025. 3

  • Nacca, F., et al. "An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L." Agronomy, vol. 11, no. 6, 2021, p. 1157. 4

Sources

Method

Use of 4-Benzoyl-2-nitrophenyl disulfide in the development of antibody-drug conjugates (ADCs).

[label="4-Benzoyl-2 Chemical mechanism of BNDS thiol-disulfide exchange and photochemical activation. Comparative Reagent Profiling When selecting a photoaffinity linker for ADC development, the leaving group and activat...

Author: BenchChem Technical Support Team. Date: March 2026

[label="4-Benzoyl-2

Chemical mechanism of BNDS thiol-disulfide exchange and photochemical activation.

Comparative Reagent Profiling

When selecting a photoaffinity linker for ADC development, the leaving group and activation energy dictate the fidelity of the structural data. BNDS offers a unique self-validating mechanism not found in standard maleimide or diazirine linkers.

Table 1: Comparative Profiling of Photocrosslinking Bioconjugation Reagents

Reagent ClassReactive GroupActivation WavelengthLeaving Group / ByproductPrimary ADC Application
BNDS Activated Disulfide 350–365 nm 4-Benzoyl-2-nitrothiophenol (Yellow, ~412 nm) Reversible site-mapping; real-time DAR quantification.
Maleimide-BenzophenoneMaleimide350–365 nmNone (Irreversible thioether)Permanent payload crosslinking.
Diazirine-PEG-ThiolThiol330–360 nmNitrogen gas ( N2​ )Aliphatic microenvironment mapping.
Aryl Azide-MaleimideMaleimide250–320 nmNitrogen gas ( N2​ )Non-specific surface mapping (High risk of protein damage).

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. Every critical step includes a quantitative checkpoint to ensure trustworthiness and reproducibility before proceeding to the next phase.

Phase 1: Antibody Preparation & Thiol Generation

Causality: To ensure BNDS reacts exclusively at the desired site, engineered cysteines must be mildly reduced to remove capping thiols (e.g., glutathione) without disrupting the structural interchain disulfides.

  • Buffer exchange the engineered antibody (e.g., 5 mg/mL) into Conjugation Buffer (50 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.4).

  • Add 20 molar equivalents of mild reducing agent (e.g., TCEP) and incubate for 2 hours at 37°C.

  • Perform rapid buffer exchange via spin columns (e.g., Zeba Spin) to remove TCEP.

  • Validation Checkpoint 1: Perform a standard Ellman’s assay (DTNB) on a small aliquot. The free thiol concentration must match the expected number of engineered cysteines (e.g., 2.0 thiols per mAb).

Phase 2: BNDS Conjugation & Real-Time Stoichiometric Tracking

Causality: BNDS conjugation releases 4-benzoyl-2-nitrothiophenol. Because of the ortho-nitro group, this thiolate anion exhibits a strong, distinct absorbance at ~412 nm ( ϵ≈14,150 M−1cm−1 ). This provides a real-time, spectrophotometric readout of conjugation efficiency—acting as a direct surrogate for the Drug-to-Antibody Ratio (DAR).

  • Prepare a 10 mM stock of BNDS in anhydrous DMSO.

  • Add 10 molar equivalents of BNDS to the reduced antibody. Ensure final DMSO concentration remains ≤5% to prevent antibody denaturation.

  • Incubate at room temperature for 1 hour in the dark (to prevent premature benzophenone activation).

  • Validation Checkpoint 2: Measure the absorbance of the reaction mixture at 412 nm. Calculate the concentration of the released 4-benzoyl-2-nitrothiophenol. Self-Validation: The molarity of the leaving group must equal the molarity of the conjugated BNDS. If the calculated DAR is 1.9–2.0, the reaction is complete.

  • Purify the BNDS-conjugated antibody via size exclusion chromatography (SEC) to remove unreacted BNDS and the yellow leaving group.

Phase 3: Photocrosslinking & Interaction Mapping

Causality: Crosslinking the BNDS-ADC to its target antigen (e.g., HER2) locks the transient interaction into a covalent bond, allowing downstream mapping of the conjugation site's spatial orientation.

  • Mix the BNDS-conjugated antibody with the target recombinant antigen at a 1:2 molar ratio in binding buffer. Incubate for 30 minutes at 4°C to reach binding equilibrium.

  • Transfer the complex to a UV-transparent quartz cuvette or multi-well plate.

  • Irradiate the sample at 365 nm (using a 100W UV lamp) for 15–30 minutes on ice. Note: Ice prevents thermal degradation, while 365 nm specifically excites the n→π∗ transition without breaking protein backbone bonds[1].

  • Validation Checkpoint 3: Run the irradiated sample on a non-reducing SDS-PAGE gel. A high-molecular-weight band corresponding to the Antibody-Antigen covalent complex confirms successful photocrosslinking.

Phase 4: Downstream LC-MS/MS Structural Validation
  • Denature, reduce (using DTT), and alkylate (using iodoacetamide) the crosslinked complex.

  • Digest with Trypsin overnight at 37°C.

  • Analyze the peptide mixture via high-resolution LC-MS/MS.

  • Validation Checkpoint 4: Search the MS spectra for crosslinked di-peptides (one from the antibody, one from the antigen) bridged by the benzophenone mass footprint. Identification of these peptides confirms that the chosen conjugation site is solvent-accessible and physically interacts with the target receptor, providing critical data for ADC linker optimization.

Workflow A Antibody Preparation B BNDS Conjugation A->B TCEP Reduction C Purification (Desalting) B->C 2h, RT D UV Irradiation (365 nm) C->D + Target Ag E LC-MS/MS Analysis D->E Trypsin Digest

Experimental workflow for site-specific conjugation and photoaffinity mapping using BNDS.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-Benzoyl-2-nitrophenyl Disulfide (BNDS) Labeling

Welcome to the BNDS Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic datasheets.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the BNDS Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic datasheets. 4-Benzoyl-2-nitrophenyl disulfide (BNDS) is a powerful bifunctional probe that combines an activated disulfide for site-directed thiol labeling with a benzophenone moiety for photoaffinity crosslinking.

To achieve high-yield, specific crosslinking, you must master the thermodynamics of thiol-disulfide exchange and the photophysics of benzophenone diradicals. This guide provides the mechanistic causality, self-validating protocols, and troubleshooting steps necessary to perfect your workflow.

Part 1: Mechanistic Workflow

The BNDS labeling process occurs in two distinct thermodynamic phases. First, a nucleophilic attack by a protein thiolate anion cleaves the BNDS disulfide bond, releasing a yellow 4-benzoyl-2-nitrothiolate byproduct. Second, UV irradiation excites the benzophenone moiety into a highly reactive triplet diradical state that inserts into nearby C-H bonds to capture interacting biomolecules.

BNDS_Workflow Target Target Protein (Reduced -SH) Reaction1 Thiol-Disulfide Exchange (pH 7.5-8.0, Dark) Target->Reaction1 Probe BNDS Probe (Hydrophobic) Probe->Reaction1 Intermediate Protein-BNDS Complex (Mixed Disulfide) Reaction1->Intermediate Nucleophilic Attack Byproduct Yellow Byproduct (Absorbance ~412 nm) Reaction1->Byproduct Leaving Group Reaction2 UV Irradiation (350-365 nm, Ice) Intermediate->Reaction2 Diradical Benzophenone Diradical (Triplet State) Reaction2->Diradical Photoactivation Final Covalent Crosslink (Target Captured) Diradical->Final C-H Insertion

BNDS Labeling Workflow: Thiol-disulfide exchange followed by UV-induced benzophenone crosslinking.

Part 2: Self-Validating Experimental Protocol

Every robust experiment must be a self-validating system. This protocol incorporates built-in spectrophotometric checkpoints to ensure the reaction is proceeding optimally before you commit to the downstream crosslinking phase.

Phase 1: Protein Preparation & Reduction

  • Reduction: Dilute your target protein to 10–50 µM in Labeling Buffer (50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.8). Add 10 mM Dithiothreitol (DTT) and incubate at 37°C for 30 minutes to fully reduce all cysteines.

  • Reducing Agent Removal (Critical): Pass the sample through a Zeba Spin Desalting Column (or equivalent) equilibrated with Labeling Buffer. Causality: Residual DTT will rapidly outcompete your protein for the BNDS probe, completely abolishing target labeling.

Phase 2: Thiol-Disulfide Exchange (Dark Reaction) 3. Probe Addition: Prepare a fresh 10 mM stock of BNDS in anhydrous DMSO. Add BNDS dropwise to the reduced protein to achieve a 10-fold molar excess. Ensure the final DMSO concentration remains ≤ 5% (v/v) to prevent protein denaturation. 4. Incubation: Incubate the mixture at room temperature for 2 hours in the dark. 5. Self-Validation Check: Measure the absorbance of the reaction mixture at ~412 nm. The nucleophilic displacement releases a yellow 4-benzoyl-2-nitrothiolate leaving group. Quantifying this absorbance allows you to calculate the exact stoichiometry of the thiol-disulfide exchange before proceeding.

Phase 3: Purification & Photo-Crosslinking 6. Purification: Remove unreacted BNDS and the free leaving group using a second desalting column. Causality: Free probe in solution will cause massive non-specific background crosslinking during the UV step. 7. Irradiation: Transfer the purified mixed-disulfide complex to a UV-transparent plate or quartz cuvette. Place on ice and irradiate at 350–365 nm for 20 minutes to trigger covalent crosslinking.

Part 3: Quantitative Optimization Parameters

To achieve optimal labeling and crosslinking, strict adherence to the following physicochemical parameters is required.

ParameterSub-optimal RangeOptimal RangeScientific Rationale
Buffer pH < 7.0 or > 8.57.5 – 8.0 Thiol-disulfide exchange strictly requires the thiolate anion. With a typical cysteine pKa of ~8.3, pH 7.5-8.0 provides sufficient thiolate concentration without promoting base-catalyzed disulfide scrambling[1].
BNDS Stoichiometry < 2x or > 20x5x – 10x molar excess Ensures pseudo-first-order kinetics to drive labeling to completion. Exceeding 20x causes hydrophobic probe precipitation.
Organic Co-solvent > 10% v/v2% – 5% v/v DMSO BNDS is highly hydrophobic. 2-5% maintains probe solubility while preventing target protein unfolding.
UV Wavelength < 300 nm350 – 365 nm Benzophenone selectively activates at ~350 nm. Shorter wavelengths (e.g., 254 nm) cause direct photolytic destruction of Trp/Tyr residues[2].
Irradiation Time < 5 min15 – 30 min Benzophenone diradical quenching by water is reversible, allowing prolonged irradiation to maximize crosslinking yield without permanently depleting the probe[2].
Part 4: Troubleshooting & FAQs

Q1: Why is my labeling efficiency (thiol-disulfide exchange) extremely low? A: The reaction rate of thiol-disulfide exchange is strictly dependent on the concentration of the nucleophilic thiolate anion[1]. If your buffer pH is too low (e.g., pH 6.0), the cysteine thiol remains protonated and unreactive. Ensure your buffer is pH 7.5-8.0. Additionally, verify that all reducing agents (DTT, BME) were completely removed prior to adding BNDS.

Q2: I am seeing high levels of protein aggregation and precipitation upon adding BNDS. How can I fix this? A: BNDS is highly hydrophobic due to its benzophenone and aromatic rings. Precipitation occurs if the aqueous buffer lacks sufficient organic co-solvent or if the probe is added too rapidly. Maintain a final DMSO or DMF concentration of 2-5% (v/v) and add the BNDS stock solution dropwise while gently vortexing to prevent localized high concentrations.

Q3: Why am I getting high background or non-specific crosslinking during the UV irradiation step? A: Non-specific crosslinking almost always results from free, unreacted BNDS remaining in solution. You must rigorously desalt or dialyze the sample after the dark incubation step (Phase 2) to isolate the pure protein-BNDS mixed disulfide before exposing the sample to UV light.

Q4: Can I use 254 nm or 302 nm UV light for the crosslinking step to speed it up? A: No. A primary advantage of the benzophenone moiety is its activation at 350-365 nm[2]. Using shorter wavelengths (e.g., 300 nm) will cause direct photolytic damage to your protein, particularly destroying tryptophan and tyrosine residues, leading to artifactual results[2].

Q5: Does oxygen affect the photo-crosslinking yield? A: Yes. Benzophenone photoactivation generates an n,π* diradical triplet state[3]. Molecular oxygen can quench this triplet state, significantly reducing the crosslinking efficiency. Degassing your buffers (sparging with nitrogen or argon) prior to irradiation can drastically improve your crosslinking yields.

References
  • Title : Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways Source : nih.gov URL :[Link]

  • Title : Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome Source : nih.gov URL :[Link]

  • Title : A Fluorescent Radioiodinated Oligonucleotidic Photoaffinity Probe for Protein Labeling: Synthesis and Photolabeling of Thrombin Source : acs.org URL :[Link]

Sources

Optimization

Technical Support Center: Strategies for Protein Labeling with 4-Benzoyl-2-nitrophenyl disulfide

Welcome to the technical support resource for 4-Benzoyl-2-nitrophenyl disulfide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into opti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 4-Benzoyl-2-nitrophenyl disulfide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your protein labeling experiments with this versatile reagent.

A Note on 4-Benzoyl-2-nitrophenyl disulfide: Direct and extensive documentation for this specific compound (CAS 76209-04-6) in protein labeling applications is limited in peer-reviewed literature. However, its structure presents two distinct and powerful functionalities for protein modification:

  • A disulfide bond that can react with free sulfhydryl groups (cysteine residues) via thiol-disulfide exchange.

  • A benzophenone moiety , a well-established photo-reactive group that can form covalent bonds with nearby C-H bonds upon activation with UV light.[1]

This guide is structured to leverage the established principles of these two functional groups to provide a comprehensive and scientifically grounded resource. The strategies and troubleshooting advice are based on the known chemistry of disulfide-containing reagents and benzophenone-based photo-crosslinkers.

Part 1: Thiol-Reactive Labeling via Disulfide Exchange

This is the primary and more direct method of labeling with 4-Benzoyl-2-nitrophenyl disulfide, targeting accessible cysteine residues on your protein of interest.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of labeling with 4-Benzoyl-2-nitrophenyl disulfide at cysteine residues?

A1: The labeling occurs through a process called thiol-disulfide exchange .[2][3] The deprotonated sulfhydryl group (thiolate anion, S⁻) of a cysteine residue on your target protein acts as a nucleophile. It attacks the disulfide bond of the labeling reagent. This results in the formation of a new, mixed disulfide bond between your protein and the 4-benzoyl-2-nitrophenyl moiety, with the concurrent release of a 2-nitrothiophenol leaving group. This reaction is highly specific for accessible cysteine residues.

Thiol_Disulfide_Exchange Protein_SH Protein-SH (Cysteine Residue) Transition Protein_SH->Transition Nucleophilic Attack Reagent R-S-S-Ar (Labeling Reagent) R = 4-Benzoyl Ar = 2-Nitrophenyl Reagent->Transition Product Protein-S-S-R (Labeled Protein) Transition->Product New Disulfide Bond Byproduct Ar-SH (2-Nitrothiophenol) Transition->Byproduct Leaving Group

Caption: Mechanism of Thiol-Disulfide Exchange.

Q2: My protein has cysteine residues, but they are involved in native disulfide bonds. How do I prepare my protein for labeling?

A2: To label cysteine residues that are part of a disulfide bond, you must first reduce them to free sulfhydryl groups. This is a critical preparatory step.

  • Choice of Reducing Agent: Use a reducing agent that is compatible with your protein and downstream application.

    • Tris(2-carboxyethyl)phosphine (TCEP): A popular choice as it is potent, odorless, and effective over a wider pH range. It does not contain a free thiol, which simplifies its removal.[4]

    • Dithiothreitol (DTT): A very common and effective reducing agent. However, it must be completely removed before adding the labeling reagent, as its own sulfhydryl groups will compete for the reaction.[4]

  • Procedure: Incubate your protein with a 10-50 fold molar excess of the reducing agent for 30-60 minutes at room temperature.

  • Crucial Next Step - Reagent Removal: The reducing agent must be thoroughly removed to prevent it from reacting with your disulfide labeling reagent. This is typically achieved using a desalting column or dialysis.

Q3: What are the optimal reaction conditions (pH, buffer, temperature) for efficient labeling?

A3: Optimizing reaction conditions is key to maximizing efficiency and minimizing side reactions.

ParameterRecommended RangeRationale
pH 7.0 - 8.5Thiol-disulfide exchange is favored at slightly alkaline pH where the cysteine sulfhydryl group is deprotonated to the more reactive thiolate anion.[5] However, pH > 8.5 can increase the risk of disulfide scrambling.[5]
Buffer Phosphate, HEPES, MOPSUse non-nucleophilic buffers. Avoid buffers containing primary amines like Tris or glycine if there is any possibility of side reactions, although disulfide exchange is highly specific to thiols.
Temperature 4°C to Room TemperatureThe reaction typically proceeds efficiently at room temperature. For sensitive proteins, performing the reaction at 4°C can help maintain protein stability, though the reaction rate will be slower.[5]
Reagent Molar Excess 10- to 20-foldA molar excess of the labeling reagent over the protein is generally used to drive the reaction to completion. This should be optimized empirically for your specific protein.

Q4: How should I prepare and store the 4-Benzoyl-2-nitrophenyl disulfide reagent?

A4: Disulfide-containing reagents can be sensitive to moisture.

  • Solubilization: Dissolve the reagent in an anhydrous organic solvent like DMSO or DMF to prepare a concentrated stock solution immediately before use.

  • Storage: Store the solid reagent desiccated and protected from light. Avoid preparing large stock solutions for long-term storage in aqueous buffers, as hydrolysis can occur.

Q5: How can I monitor the progress of the labeling reaction?

A5: You can monitor the reaction by analyzing small aliquots over time.

  • RP-HPLC: The labeled protein will typically have a different retention time (often longer due to the hydrophobicity of the benzoyl group) than the unlabeled protein.

  • Mass Spectrometry (MALDI-TOF or LC-MS): This is the most direct method to confirm labeling by observing the mass shift corresponding to the addition of the 4-benzoyl-2-nitrophenyl disulfide moiety.

  • SDS-PAGE: While less precise, a significant mass addition might be visible as a shift in the protein's migration on the gel.

Troubleshooting Guide for Thiol-Reactive Labeling
Problem: Low or No Labeling Efficiency
Potential Cause Recommended Solution & Explanation
Incomplete Reduction of Protein Disulfides Increase the concentration of the reducing agent (e.g., TCEP or DTT) or extend the incubation time. Ensure your protein is sufficiently denatured (if required for access) during reduction.
Suboptimal Reaction pH Confirm the pH of your reaction buffer is within the optimal range (7.0-8.5). A pH below 7 will significantly slow the reaction as the cysteine will be protonated and less nucleophilic.[5]
Presence of Competing Thiols Ensure all reducing agents (like DTT) have been completely removed after the reduction step. Use a desalting column or dialysis and perform multiple buffer exchanges.
Reagent Degradation Prepare the labeling reagent stock solution fresh in anhydrous DMSO or DMF. Do not use previously prepared and stored solutions.
Inaccessible Cysteine Residues The target cysteine may be buried within the protein's structure. Try performing the labeling under mild denaturing conditions (e.g., with 1-2 M urea or guanidine-HCl), but be mindful of maintaining protein function if required.
Problem: Protein Aggregation or Precipitation During Labeling
Potential Cause Recommended Solution & Explanation
High Reagent Concentration The addition of a large excess of a hydrophobic labeling reagent can decrease protein solubility. Perform a titration to find the lowest effective molar excess of the reagent.
Protein Instability The reduction of native disulfide bonds can destabilize some proteins, leading to aggregation. Perform the labeling reaction at a lower temperature (4°C) and for a shorter duration. Consider screening different buffer additives (e.g., arginine, glycerol) to improve protein stability.
Intermolecular Disulfide Formation If your protein has multiple cysteines, they can form intermolecular disulfide bonds after reduction, leading to aggregation. Keep the protein concentration low (<1 mg/mL) during the labeling reaction to favor intramolecular labeling.[5]
Problem: Evidence of Disulfide Scrambling
Potential Cause Recommended Solution & Explanation
Reaction pH is too High High pH (>8.5) can accelerate disulfide interchange reactions, where the newly formed disulfide bond can react with other free thiols, leading to a heterogeneous mixture.[5] Maintain the pH at or below 8.0.
Incomplete Labeling If the labeling reaction does not go to completion, the remaining free thiols on the protein can promote disulfide scrambling. After the desired labeling time, quench the reaction by adding a small molecule thiol like L-cysteine or by immediately alkylating remaining free thiols with a reagent like N-ethylmaleimide (NEM).[5]

Part 2: Photoaffinity Labeling with the Benzophenone Moiety

After your protein is labeled via the disulfide exchange, the attached benzophenone group can be used to form a second, irreversible covalent bond with a nearby interacting molecule or a different region of the same protein upon UV light exposure. This is a powerful technique for mapping interaction sites.

Frequently Asked Questions (FAQs)

Q6: How does the benzophenone group work for photo-labeling?

A6: Benzophenone is a photo-reactive crosslinker. When exposed to UV light (typically around 350-360 nm), the benzophenone group is excited to a triplet state. This excited state can abstract a hydrogen atom from a nearby C-H bond, creating a pair of radicals that subsequently collapse to form a new, stable C-C covalent bond.[1] This reaction is relatively non-specific in its choice of C-H bond, making it excellent for "capturing" transient or weak interactions.

Q7: What are the key requirements for a successful photo-crosslinking experiment?

A7:

  • UV Light Source: A UV lamp with an emission maximum around 350-360 nm is required.

  • Oxygen-Free Environment: The excited triplet state of benzophenone can be quenched by molecular oxygen. It is advisable to degas your sample buffer before UV irradiation.

  • Proximity: The photo-crosslinking reaction only occurs over a very short distance. The benzophenone-labeled protein must be in close proximity to its binding partner at the time of UV exposure.

Photoaffinity_Labeling_Workflow cluster_0 Step 1: Thiol-Reactive Labeling cluster_1 Step 2: Binding & Photo-Activation cluster_2 Step 3: Analysis Protein_Cys Protein with Cysteine Labeling_Reagent 4-Benzoyl-2-nitrophenyl disulfide Labeled_Protein Benzophenone-Labeled Protein Labeling_Reagent->Labeled_Protein Thiol-Disulfide Exchange Complex Non-covalent Complex Formation Labeled_Protein->Complex Binding_Partner Binding Partner (Protein, DNA, etc.) Binding_Partner->Complex UV_Light UV Light (350-360 nm) Crosslinked_Complex Covalently Crosslinked Complex UV_Light->Crosslinked_Complex C-H Insertion Analysis SDS-PAGE, Mass Spectrometry, Western Blot Crosslinked_Complex->Analysis

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Troubleshooting

The impact of pH on the reactivity and specificity of 4-Benzoyl-2-nitrophenyl disulfide.

Welcome to the Technical Support Center for 4-Benzoyl-2-nitrophenyl disulfide (BNDP) applications. Designed for researchers, structural biologists, and drug development professionals, this guide provides authoritative tr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Benzoyl-2-nitrophenyl disulfide (BNDP) applications. Designed for researchers, structural biologists, and drug development professionals, this guide provides authoritative troubleshooting, self-validating protocols, and mechanistic insights into optimizing BNDP-mediated photoaffinity crosslinking.

The Mechanistic Role of pH in BNDP Crosslinking

BNDP is a highly specialized heterobifunctional photoaffinity probe. It achieves zero-length covalent crosslinking through a two-phase reaction: site-specific tethering via an activated disulfide, followed by UV-induced interactome capture. The spatial resolution of your final crosslink is entirely dictated by the pH of the first phase.

Phase 1: Thiol-Disulfide Exchange (Highly pH-Dependent)

The specificity of BNDP relies on its ortho-nitro-activated disulfide bond. The electron-withdrawing ortho-nitro group stabilizes the negative charge of the leaving group (2-nitro-4-benzoylthiophenolate), significantly lowering its pKa. Similar to the well-documented mechanism of Ellman's Reagent (DTNB)[1], this thermodynamic driving force allows stoichiometric thiol-disulfide exchange to occur rapidly at slightly acidic to neutral pH (6.5–7.5)[2].

At pH 6.5, only the most reactive, solvent-exposed cysteines (which reside in microenvironments that lower their intrinsic pKa) exist as reactive thiolates. This ensures site-specific tethering. If the pH is raised above 8.0, global cysteine deprotonation occurs, destroying the specificity of the probe and promoting off-target disulfide scrambling.

Phase 2: Benzophenone Photocrosslinking (pH-Independent)

Once tethered, the benzophenone moiety acts as the photo-reactive warhead. Upon irradiation at 350–365 nm, the benzophenone transitions to an excited triplet state, forming a highly reactive diradical that inserts into proximal C-H bonds of interacting proteins[3]. This specific long-wavelength UV activation is critical, as it avoids the non-specific nucleic acid and protein damage typically caused by shorter UV wavelengths[4]. While this photochemical step is pH-independent, its accuracy relies entirely on the pH-controlled tethering from Phase 1.

Data Presentation: The Impact of pH on BNDP Reactivity

To achieve optimal signal-to-noise ratios in your interactome mapping, buffer pH must be strictly controlled. The following table summarizes the causal relationship between pH and reaction dynamics:

Buffer pH RangeTarget Thiolate AvailabilityBNDP Leaving Group StabilityConjugation SpecificityDisulfide Scrambling Risk
< 6.0 Extremely LowHighHigh (Reaction is severely kinetically limited)Minimal
6.5 – 7.5 Moderate (Reactive Cys only)HighOptimal (High signal-to-noise ratio) Low
> 8.0 High (All Cys deprotonated)HighPoor (Non-specific multi-site labeling)High

BNDP Reaction Pathway & Logic

BNDP_Mechanism BNDP BNDP Reagent (Ortho-nitro Disulfide) pH_Opt Optimal pH 6.5 - 7.0 Controlled Thiolate Formation BNDP->pH_Opt pH_High High pH > 8.0 Global Thiolate Formation BNDP->pH_High Target Target Protein (Free Cysteine) Target->pH_Opt Target->pH_High Tethered Specific BNDP-Tethered Protein (Mixed Disulfide) pH_Opt->Tethered Specific Exchange Scrambled Non-Specific Adducts & Disulfide Scrambling pH_High->Scrambled Off-Target Reactions UV UV Irradiation (350 - 365 nm) Tethered->UV Diradical Benzophenone Diradical (Transient State) UV->Diradical Crosslink Zero-Length Covalent Crosslink (C-H Insertion) Diradical->Crosslink Interacting Partner

Mechanistic pathway showing how pH controls BNDP specificity prior to UV crosslinking.

Troubleshooting Guides & FAQs

Q1: My protein shows high background labeling and non-specific multimerization before UV irradiation. How do I fix this? A1: This is the classic symptom of operating at a pH that is too high (pH > 8.0). At elevated pH, the thiolate concentration increases globally across all cysteines, leading to off-target disulfide exchange. Resolution: Lower your conjugation buffer pH to 6.5–7.0. Ensure your buffer contains 1–5 mM EDTA to chelate trace heavy metals that catalyze spontaneous disulfide oxidation.

Q2: I see no crosslinked products after UV irradiation, even though my protein complex is intact. A2: This usually stems from one of two issues: either the initial BNDP tethering failed (often due to steric hindrance or oxidized cysteines), or the UV activation was suboptimal. Resolution:

  • Verify tethering: Run a non-reducing LC-MS after Phase 1 (before UV). You must validate a mass shift corresponding to the BNDP adduct. If missing, the target cysteine may be oxidized or buried.

  • Check UV parameters: Ensure your lamp emits strictly at 350–365 nm[3]. Benzophenone diradical formation is reversible; if no C-H bond is in immediate proximity, it relaxes back to the ground state[4]. Ensure the interacting partner is physically bound during irradiation.

Q3: Can I use DTT or β-mercaptoethanol in my interaction buffer? A3: No. Free thiols in the buffer will immediately react with the BNDP disulfide bond, cleaving the probe from your target protein before crosslinking can occur. If reduction is necessary prior to labeling, use TCEP and completely remove it via a desalting column before adding BNDP.

Self-Validating Experimental Protocol

To ensure scientific integrity, every step in this protocol includes a validation checkpoint to confirm causality before proceeding to the next phase.

Reagents Needed:

  • Conjugation Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 6.8.

  • BNDP Stock: 10 mM in anhydrous DMSO.

  • TCEP (Tris(2-carboxyethyl)phosphine).

Step 1: Target Protein Reduction

  • Incubate the target protein (10–50 µM) with a 10-fold molar excess of TCEP for 30 minutes at room temperature to ensure all reactive cysteines are reduced.

  • CRITICAL: Remove TCEP completely using a Zeba™ Spin Desalting Column pre-equilibrated with Conjugation Buffer (pH 6.8). Note: Residual TCEP will destroy the BNDP reagent.

Step 2: BNDP Conjugation (Dark Phase)

  • Add a 5-fold molar excess of BNDP to the desalted protein. Ensure the final DMSO concentration remains ≤ 5% to prevent protein denaturation.

  • Incubate for 2 hours at room temperature in the dark.

  • Validation Checkpoint: Pull a 5 µL aliquot and analyze via intact LC-MS. Confirm a mass addition corresponding to the BNDP adduct minus the leaving group.

Step 3: Quenching and Purification

  • Remove unreacted BNDP and the cleaved leaving group using a fresh desalting column or size exclusion chromatography (SEC).

Step 4: Interactome Assembly & UV Crosslinking

  • Mix the BNDP-tethered protein with its putative binding partners or cell lysate. Incubate to equilibrium.

  • Transfer the sample to a UV-transparent plate or shallow microfuge tube on ice.

  • Irradiate at 365 nm for 15–30 minutes at a distance of ~3–5 cm from the light source.

  • Validation Checkpoint: Analyze the crosslinked complex via SDS-PAGE (look for high-molecular-weight shifted bands) or proceed to in-gel digestion and LC-MS/MS for interaction site mapping.

Protocol Workflow Diagram

BNDP_Workflow Step1 1. Protein Preparation Reduce with TCEP, then Desalt Step2 2. Buffer Optimization Adjust to pH 6.5-7.0 + 1mM EDTA Step1->Step2 Step3 3. BNDP Conjugation Incubate 2h at RT in Dark Step2->Step3 Step4 4. Quench & Purify Remove unreacted BNDP via SEC Step3->Step4 Step5 5. Interactome Assembly Add Binding Partners Step4->Step5 Step6 6. Photoactivation Irradiate at 365 nm (15-30 min, Ice) Step5->Step6 Step7 7. Downstream Analysis SDS-PAGE / LC-MS/MS Step6->Step7

Step-by-step self-validating workflow for BNDP conjugation and UV crosslinking.

References

  • Ellman's Reagent - Fisher Scientific Fisher Scientific
  • Quantification of Thiols and Disulfides - PMC N
  • Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC N
  • Addition of a photocrosslinking amino acid to the genetic code of Escherichia coli - PMC N

Sources

Optimization

Fine-tuning the kinetics of 4-Benzoyl-2-nitrophenyl disulfide reactions for optimal results.

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on optimizing the kinetics of heterobifunctional crosslinkers.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on optimizing the kinetics of heterobifunctional crosslinkers.

4-Benzoyl-2-nitrophenyl disulfide (BNDP) is a powerful dual-action reagent. It combines a highly reactive 2-nitrophenyl disulfide group for site-specific covalent attachment to protein thiols with a benzophenone moiety for zero-length photoaffinity trapping of interacting partners. However, because this workflow relies on two distinct kinetic phases—a pH-dependent dark reaction and a photon-dependent radical reaction—precise fine-tuning is required to achieve optimal signal-to-noise ratios.

This guide provides the theoretical grounding, self-validating protocols, and troubleshooting steps necessary to master BNDP kinetics.

Kinetic Parameters & Data Presentation

To achieve reproducible crosslinking, you must control the thermodynamic and kinetic variables of both reaction phases. Table 1 summarizes the optimal parameters for BNDP reactions.

Table 1: Kinetic Parameters for BNDP Reaction Optimization

Reaction PhaseParameterKinetic EffectOptimal RangeConsequence of Deviation
Thiol Exchange pH Dictates thiolate (RS⁻) concentration7.5 – 8.0< 7.0: Slow/stalled exchange.> 8.5: Disulfide hydrolysis.
Thiol Exchange Temperature Modulates collision frequency20°C – 25°C4°C: Slower kinetics (requires overnight).>37°C: Protein denaturation.
Photo-crosslinking UV Wavelength Excites benzophenone to triplet state350 – 365 nm< 300 nm: Direct protein damage (Trp/Tyr oxidation).
Photo-crosslinking Irradiation Time Governs radical insertion yield15 – 30 min< 10 min: Incomplete crosslinking.> 45 min: Non-specific background.
Self-Validating Experimental Protocol

A robust protocol must be self-validating; every step should include a mechanism to confirm success before proceeding to the next phase.

Phase A: Thiol-Disulfide Exchange (Dark Phase)

  • Solvent Preparation: BNDP is highly hydrophobic. Prepare a 50 mM stock solution in anhydrous DMSO or DMF. Causality: Aqueous introduction of dry BNDP causes immediate kinetic trapping via precipitation.

  • Protein Equilibration: Equilibrate your target protein (10–50 µM) in Labeling Buffer (50 mM HEPES, 150 mM NaCl, pH 7.8). Ensure no primary amines or competing reducing agents (DTT/BME) are present.

  • Reagent Introduction: Add BNDP to a final concentration of 10-fold molar excess over the protein's free thiol content. Add dropwise while vortexing to prevent local supersaturation. Keep final organic solvent < 5% (v/v).

  • Incubation: Incubate in the dark at room temperature for 2 hours.

  • Validation & Cleanup (Critical): Pass the reaction through a Zeba spin desalting column (or dialyze) against Crosslinking Buffer (pH 7.4). Self-Validation: Removing unreacted BNDP ensures that any subsequent crosslinking is strictly mediated by the protein-bound probe, eliminating false-positive background interactions.

Phase B: Photoaffinity Crosslinking (UV Phase) 6. Complex Formation: Introduce the interacting ligand or protein partner to the BNDP-labeled protein. Incubate for 30 minutes to allow equilibrium binding kinetics to stabilize. 7. Irradiation Setup: Transfer the sample to a shallow, UV-transparent multi-well plate. Place the plate on an ice block. Causality: UV lamps generate significant heat, which increases the kinetic off-rate ( koff​ ) of your protein complex. Ice maintains complex stability. 8. Activation: Irradiate with a long-wave UV lamp (365 nm, ~100 W) at a distance of 5 cm for 15–30 minutes. 9. Analysis: Quench with SDS-PAGE loading buffer containing reducing agents and analyze via Western Blot or LC-MS/MS.

Reaction Pathway Visualization

BNDP_Workflow A Protein Thiol (R-SH) C Thiol-Disulfide Exchange A->C B BNDP Reagent B->C D BNDP-Labeled Protein C->D pH 7.5-8.0 E UV Irradiation (365 nm) D->E F Covalent Crosslink E->F Triplet State

BNDP Reaction Pathway: Thiol-disulfide exchange followed by UV-induced photo-crosslinking.

Troubleshooting Guides & FAQs

Q: Why is the initial thiol-disulfide exchange reaction proceeding so slowly, even with excess BNDP? A: The kinetics of thiol-disulfide exchange are strictly dependent on the nucleophilicity of the attacking species[1]. Cysteine residues must be in their deprotonated thiolate (RS⁻) form to efficiently attack the BNDP disulfide bond[2]. If your buffer pH is below 7.0, the thiol remains protonated (R-SH), drastically reducing the second-order rate constant[3]. Action: Adjust the reaction buffer to pH 7.5–8.0 to increase the thiolate population.

Q: I am observing high levels of non-specific background crosslinking after UV irradiation. How can I fine-tune the photo-kinetics? A: Benzophenone moieties, upon irradiation at ~365 nm, transition into a highly reactive triplet diradical state[4]. While benzophenone preferentially inserts into C-H bonds over water[5], prolonged UV exposure or high concentrations of unbound BNDP will lead to off-target labeling via solvent-exposed hydrophobic patches. Action: Ensure rigorous desalting is performed after the dark reaction and before UV irradiation to remove unreacted BNDP. Limit UV exposure to a maximum of 30 minutes.

Q: Can I use Dithiothreitol (DTT) or β-mercaptoethanol (BME) to keep my target protein reduced prior to BNDP labeling? A: Absolutely not. DTT and BME are potent nucleophilic thiols that will rapidly outcompete your protein for the BNDP disulfide, acting as massive kinetic sinks[6]. Action: If pre-reduction is necessary to break native disulfides, use TCEP (Tris(2-carboxyethyl)phosphine), which reduces disulfides without containing a free thiol. For absolute kinetic purity, remove the TCEP via size-exclusion chromatography before introducing BNDP.

Q: My crosslinking yield is extremely low despite confirming that the protein is successfully labeled with BNDP. What is quenching the reaction? A: The benzophenone triplet diradical is susceptible to quenching by radical scavengers in your buffer[7]. Common biological buffer additives, such as high concentrations of glycerol, primary amines (Tris buffer), or residual reducing agents, can donate hydrogen atoms to the benzophenone radical before it can crosslink to your target protein. Action: Exchange your protein complex into a clean, amine-free buffer (e.g., HEPES or PBS) lacking glycerol or detergents prior to UV irradiation.

Troubleshooting Logic Tree

Troubleshooting Start Kinetic Issue Detected Q1 Slow Thiol Exchange? Start->Q1 Q2 Low Crosslink Yield? Start->Q2 Q3 High Background Labeling? Start->Q3 A1 Increase pH to 8.0 Remove DTT/BME Q1->A1 A2 Increase 365nm Time Remove Scavengers Q2->A2 A3 Desalt Unbound BNDP Reduce UV Time Q3->A3

Troubleshooting logic tree for optimizing BNDP labeling and crosslinking kinetics.

References
  • Title: Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways Source: PMC - NIH URL: [Link]

  • Title: Kinetics and equilibria of thiol/disulfide interchange reactions of selected biological thiols and related molecules with oxidized glutathione Source: The Journal of Organic Chemistry (ACS) URL: [Link]

  • Title: Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone Source: PMC - NIH URL: [Link]

  • Title: Benzophenone and its analogs bind to human glyoxalase 1 Source: PMC - NIH URL: [Link]

  • Title: The use of benzophenone as a photoaffinity label. Labeling in p-benzoylphenylacetyl chymotrypsin at unit efficiency Source: ResearchGate URL: [Link]

Sources

Troubleshooting

Best practices for the reduction of disulfide bonds prior to labeling with 4-Benzoyl-2-nitrophenyl disulfide.

Welcome to the Bioconjugation Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with thiol-disulfide exchange labeling.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioconjugation Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with thiol-disulfide exchange labeling. Labeling proteins with 4-Benzoyl-2-nitrophenyl disulfide (BNPD) is a powerful technique for generating photoactivatable probes for downstream crosslinking. However, the thermodynamic reality of this workflow is often misunderstood.

BNPD is a symmetric disulfide. If you do not perfectly orchestrate the reduction of your protein's native disulfides and the subsequent removal of the reductant, your labeling reaction will fail. This guide provides the causal logic, self-validating protocols, and troubleshooting steps necessary to achieve high-efficiency BNPD labeling.

Workflow Logic & Mechanistic Pathways

Workflow A 1. Native Protein (Intact Disulfides) B 2. Reduction Phase (10 mM DTT or 5 mM TCEP) A->B Add Reductant (pH 7.2) C 3. Free Thiol Protein + Residual Reductant B->C Incubate 37°C for 45 min D 4. Purification Phase (Desalting / Buffer Exchange) C->D CRITICAL: Must remove reductant E 5. BNPD Labeling (Thiol-Disulfide Exchange) D->E Add BNPD in DMSO (≤10% v/v) F 6. BNPD-Labeled Protein (Stable Mixed Disulfide) E->F Release of Nitrothiophenol

Logical workflow for protein disulfide reduction and BNPD photoaffinity labeling.

Quantitative Comparison of Reducing Agents

Selecting the right reducing agent dictates the success of your downstream BNPD labeling.

Reducing AgentOptimal pH RangeRedox Potential / MechanismVolatility / Removal MethodRisk to BNPD if Not Removed
Dithiothreitol (DTT) 7.1 – 8.0-0.33 V (Thiol-disulfide exchange)Low / Desalting or DialysisCritical (Cleaves probe)
Tris(2-carboxyethyl)phosphine (TCEP) 1.5 – 8.5Phosphine-based reductionLow / Desalting or DialysisCritical (Cleaves probe)
β-Mercaptoethanol (BME) 7.0 – 8.0-0.26 V (Thiol-disulfide exchange)High / Vacuum or DesaltingCritical (Cleaves probe)
Core Methodology: Self-Validating Reduction & Labeling Protocol

Do not treat bioconjugation as a mere recipe. Understanding the causality behind each step is what separates a failed experiment from a reproducible assay.

Phase 1: Reduction of Native Disulfides
  • Buffer Preparation: Prepare a degassing buffer (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.2) containing 2-5 mM EDTA.

    • Causality: EDTA chelates trace heavy metals (like Cu²⁺) that catalyze the rapid re-oxidation of free thiols by dissolved oxygen.

  • Reduction Reaction: Add DTT to a final concentration of 10 mM (or TCEP to 5 mM) to your protein solution (1-5 mg/mL). Incubate at 37°C for 45 minutes.

    • Causality: DTT forms a mixed disulfide intermediate before undergoing intramolecular cyclization to form a stable six-membered ring, driving the reaction to completion[1].

Phase 2: The Self-Validating Purification (Critical)
  • Reductant Removal: Process the sample through a size-exclusion desalting column (e.g., 7K MWCO) pre-equilibrated with the degassing buffer.

    • Causality: BNPD is a disulfide. Any residual DTT or TCEP will immediately reduce the BNPD probe, rendering it inert[2].

  • Validation Check: Spot 2 µL of the flow-through into 98 µL of Ellman’s reagent (DTNB). A lack of intense yellow color confirms the bulk reducing agent has been removed, while a slight yellow tint confirms protein thiols are successfully exposed[3].

Phase 3: BNPD Thiol-Disulfide Exchange Labeling
  • Probe Addition: Dissolve BNPD in anhydrous DMSO to create a 50 mM stock. Add this to the purified protein at a 10-to-20-fold molar excess. Ensure final DMSO concentration remains ≤10% v/v.

    • Causality: BNPD is highly hydrophobic. Exceeding 10% DMSO may denature the protein, while too little will cause the BNPD to precipitate out of solution.

  • Incubation: Incubate for 2 hours at room temperature in the dark.

    • Causality: The free protein thiols execute an SN2-like nucleophilic attack on the BNPD disulfide bond[4]. The electron-withdrawing 2-nitro group on BNPD lowers the pKa of the leaving group, thermodynamically driving the formation of the mixed disulfide[3].

Troubleshooting & FAQs

Q1: I used TCEP to avoid the desalting step, but my BNPD labeling still failed. Why? A: This is the most common misconception in bioconjugation. While TCEP is a phosphine and does not contain a thiol[5], it is still a potent reducing agent designed to cleave disulfides. Because BNPD (4-Benzoyl-2-nitrophenyl disulfide) is itself a disulfide, residual TCEP will rapidly attack and destroy the probe before it can react with your protein. You must remove TCEP prior to adding BNPD[2].

FailureMode A Residual TCEP or DTT (Left in Buffer) C Premature Cleavage of BNPD S-S Bond A->C Nucleophilic Attack B 4-Benzoyl-2-nitrophenyl disulfide (BNPD Probe) B->C Target D Inert Thiophenol Derivatives (Cannot react with protein) C->D Rapid Reduction E Failed Protein Labeling (Zero Efficiency) D->E No Thiol Exchange Possible

Mechanistic failure pathway: Residual reductant cleaving the BNPD probe.

Q2: My protein precipitated immediately after adding the BNPD reagent. How do I fix this? A: BNPD contains bulky, hydrophobic benzophenone and nitrophenyl groups. If added directly to an aqueous buffer, it will crash out, often co-precipitating your protein. Always dissolve BNPD in a water-miscible organic solvent (like anhydrous DMSO or DMF) first. Add it dropwise to the protein solution while vortexing gently, ensuring the final organic solvent concentration stays between 5% and 10% (v/v).

Q3: How can I confirm that the native disulfides were actually reduced before I start labeling? A: Do not assume reduction is complete just because you added DTT. Use a mass spectrometer to observe the mass shift (+2 Da per reduced disulfide bond). Alternatively, perform a quantitative colorimetric assay using Ellman's reagent on a small, denatured aliquot of your purified protein to calculate the exact number of free thiols per mole of protein[3].

Q4: Why is my labeling efficiency low even after rigorous desalting? A: Your free thiols likely re-oxidized before the BNPD could react. Free thiols are highly reactive with dissolved oxygen. To prevent this, ensure your buffers are thoroughly degassed (purged with nitrogen or argon) and contain 2-5 mM EDTA to inhibit metal-catalyzed oxidation. Proceed to the labeling step immediately after the desalting column.

Sources

Reference Data & Comparative Studies

Validation

Investigating alternative thiol-reactive compounds to 4-Benzoyl-2-nitrophenyl disulfide.

For Researchers, Scientists, and Drug Development Professionals The selective modification of thiol groups on cysteine residues is a cornerstone of modern bioconjugation, enabling the creation of everything from fluoresc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The selective modification of thiol groups on cysteine residues is a cornerstone of modern bioconjugation, enabling the creation of everything from fluorescently labeled proteins for basic research to precisely engineered antibody-drug conjugates (ADCs) for targeted cancer therapy. While a variety of reagents have been developed for this purpose, the search for the optimal balance of reactivity, selectivity, and, most critically, stability , is an ongoing endeavor.

This guide provides an in-depth comparison of alternative thiol-reactive compounds, using the disulfide exchange chemistry exemplified by reagents like 4-Benzoyl-2-nitrophenyl disulfide as a benchmark. We will delve into the mechanisms, advantages, and limitations of established and next-generation reagents, providing the technical insights and field-proven protocols necessary to select the ideal chemistry for your specific application.

The Benchmark: Thiol-Disulfide Exchange with Asymmetric Disulfides

Reagents such as 4-Benzoyl-2-nitrophenyl disulfide belong to a class of compounds that react with free thiols via a thiol-disulfide exchange mechanism.[1] In this reaction, the nucleophilic thiolate anion of a cysteine residue attacks the disulfide bond. This results in the formation of a new, mixed disulfide bond between the target protein and the reagent, and the release of a thiol-containing leaving group.[1]

The electron-withdrawing nitro and benzoyl groups on the phenyl ring of the leaving group are designed to activate the disulfide bond for nucleophilic attack and stabilize the resulting thiophenol. The release of this chromophoric leaving group can, in principle, be used to monitor the reaction's progress spectrophotometrically, a feature famously employed by the related Ellman's Reagent (DTNB).[2]

However, the primary reason researchers often seek alternatives lies in the nature of the bond formed. The resulting disulfide bond is inherently reversible.[1] In the highly reducing environment of the cell's interior, or in the presence of abundant free thiols like glutathione in the bloodstream, the newly formed disulfide linkage can be cleaved, leading to premature release of the conjugated payload. This lack of long-term stability is a significant drawback for applications requiring robust, permanent linkages, such as the development of long-circulating therapeutics.[3][]

A New Generation of Thiol-Reactive Chemistries: A Comparative Analysis

To address the limitations of disulfide-based linkers, several alternative chemistries have been developed, each forming a more stable, non-reversible covalent bond.

Maleimides: The High-Reactivity Workhorse

Maleimides have long been the most popular class of reagents for thiol modification due to their high specificity and rapid reaction rates under physiological conditions (pH 6.5-7.5).[5]

Mechanism: Michael Addition The reaction proceeds via a Michael addition, where the nucleophilic thiolate anion attacks one of the carbon atoms of the maleimide's double bond.[6] This forms a stable thioether bond, specifically a thiosuccinimide linkage.[7]

G cluster_reactants Reactants cluster_product Product Thiol Protein-SH Conjugate Stable Thiosuccinimide Linkage Thiol->Conjugate Michael Addition Maleimide Maleimide Reagent Maleimide->Conjugate

Caption: Maleimide Michael Addition with a Thiol.

The Causality Behind Its Popularity: The key advantage of maleimides is their chemoselectivity. At near-neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines, allowing for precise targeting of cysteine residues.[5]

Trustworthiness Issue: The Retro-Michael Reaction Despite its widespread use, the thiosuccinimide linkage formed by maleimides suffers from a critical instability. It can undergo a retro-Michael reaction, which is a reversal of the conjugation process.[3][8] This leads to deconjugation and potential transfer of the payload to other thiol-containing molecules in vivo, such as serum albumin.[8] This instability is a major liability for ADCs, as premature drug release can cause off-target toxicity and reduce therapeutic efficacy.[9] A competing reaction, hydrolysis of the thiosuccinimide ring, can form a stable, ring-opened structure that is resistant to this reversal.[3] Much effort has been focused on designing next-generation maleimides that promote this stabilizing hydrolysis.[3]

Haloacetyls (Iodoacetamides & Bromoacetamides): The Stable Alkylators

Haloacetyls are another classic class of thiol-reactive reagents that form highly stable thioether bonds.

Mechanism: Nucleophilic Substitution (SN2) The reaction proceeds via a second-order nucleophilic substitution (SN2) mechanism.[6] The thiolate anion acts as a nucleophile, attacking the carbon atom bearing the halide (iodine or bromine) and displacing it to form an irreversible thioether linkage.[5]

G cluster_reactants Reactants cluster_product Product Thiol Protein-SH Conjugate Stable Thioether Linkage Thiol->Conjugate SN2 Reaction Iodoacetamide Iodoacetamide Reagent Iodoacetamide->Conjugate LeavingGroup Iodide Ion Iodoacetamide->LeavingGroup

Caption: Haloacetyl S_N2 Reaction with a Thiol.

Experimental Considerations: Haloacetyl reactions are typically slower than maleimide reactions and require a slightly more alkaline pH (7.5-8.5) to ensure sufficient deprotonation of the thiol group into the more reactive thiolate anion.[5] While highly specific for thiols, if a large excess of the reagent is used or if no free thiols are present, reactivity with other nucleophilic residues like histidine and lysine can occur.[5] The primary advantage is the exceptional stability of the resulting thioether bond, which is not susceptible to cleavage in biological systems.

Vinyl Sulfones: The Superior Stable Alternative

Vinyl sulfones have emerged as a powerful alternative to maleimides, combining high reactivity with the formation of an exceptionally stable bond.

Mechanism: Michael Addition Similar to maleimides, vinyl sulfones react with thiols via a Michael addition mechanism.[10] The electron-withdrawing sulfone group activates the vinyl group for nucleophilic attack by a thiolate anion, resulting in a permanent and stable thioether bond.[11]

Performance Insights: Vinyl sulfones exhibit rapid and selective reaction with thiols, particularly at pH 7-9.[10] Crucially, the resulting thioether linkage is not prone to the retro-Michael reaction that plagues maleimide conjugates.[11][12] This has made them increasingly popular for applications where long-term in vivo stability is essential. Comparative studies have shown that mono-sulfone-PEG conjugates are significantly more stable than their maleimide-PEG counterparts when challenged with reducing agents like glutathione.[11][12]

Phenyloxadiazolyl Methyl Sulfones (PODS): The New Gold Standard

A more recent innovation in thiol-reactive chemistry is the development of phenyloxadiazolyl methyl sulfone (PODS) reagents. These were specifically designed to overcome the stability limitations of maleimides for creating robust bioconjugates for therapeutic use.[13][14]

Mechanism and Advantages: PODS reagents react selectively with thiols at a rate comparable to maleimides.[13] The reaction forms an extremely stable linkage that is resistant to thiol-exchange reactions.[15] Preclinical PET imaging studies have demonstrated that radioimmunoconjugates synthesized using PODS linkers show significantly lower uptake in non-target tissues compared to their maleimide-based counterparts, a direct consequence of their superior in vivo stability.[9][13] While not yet as widely available commercially as other reagents, the compelling performance data suggests PODS chemistry may represent the future standard for high-stability bioconjugation.[14][16]

Head-to-Head Performance Analysis

The choice of reagent is a critical experimental decision driven by the desired outcome. The table below summarizes the key performance characteristics of the discussed chemistries to guide this selection process.

FeatureAsymmetric DisulfidesMaleimidesHaloacetylsVinyl SulfonesPODS Reagents
Reaction Type Thiol-Disulfide ExchangeMichael AdditionSN2 AlkylationMichael AdditionNucleophilic Substitution
Bond Formed Disulfide (-S-S-)Thioether (Thiosuccinimide)ThioetherThioetherThioether
Bond Stability Reversible / Cleavable Unstable; prone to retro-Michael reactionHighly Stable Highly Stable Exceptionally Stable
Optimal pH 4.0 - 7.56.5 - 7.57.5 - 8.57.0 - 9.0Physiological pH
Relative Rate ModerateVery FastModerate to SlowFastVery Fast
Key Advantage Reversible linkage, reaction monitoringHigh speed and selectivity at neutral pHForms very stable, irreversible bondHigh stability, overcomes maleimide limitationsSuperior in vivo stability
Key Disadvantage Bond is not stable in reducing environmentsConjugate instability in vivoSlower reaction, potential for side-reactivityCan be less selective than maleimides at high pHLimited commercial availability

Validated Experimental Protocols

To ensure reproducible and reliable results, protocols must be robust and self-validating. Below are detailed methodologies for a general protein conjugation and a critical stability assay.

Protocol 1: General Procedure for Protein Labeling

This protocol provides a framework for labeling a cysteine-containing protein with a thiol-reactive probe like a maleimide or haloacetyl.

  • Protein Preparation and Reduction:

    • Rationale: For labeling cysteines involved in native disulfide bonds, these bonds must first be reduced to free thiols.

    • Dissolve the protein in a suitable amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES) at pH 7.2. Ensure the buffer is degassed to minimize re-oxidation of thiols.

    • Add a 10- to 20-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). TCEP is preferred as it is stable, odorless, and does not contain a thiol group itself, meaning it does not need to be removed before adding a maleimide or haloacetyl reagent.[17]

    • Incubate for 30-60 minutes at room temperature.

    • If using a thiol-containing reducing agent like DTT, it must be removed prior to adding the reactive probe. This is achieved using a desalting column or dialysis against the reaction buffer.

  • Probe Preparation:

    • Immediately before use, prepare a 10-20 mM stock solution of the thiol-reactive probe (e.g., Maleimide-PEG) in a dry, water-miscible organic solvent like DMF or DMSO.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved probe to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to prevent protein denaturation.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light. The optimal time should be determined empirically.

  • Quenching and Purification:

    • Rationale: Quenching stops the reaction and consumes any excess reactive probe. Purification removes all small-molecule contaminants.

    • Stop the reaction by adding a small-molecule thiol like 2-mercaptoethanol or L-cysteine to a final concentration of ~20 mM to scavenge any unreacted probe.

    • Remove the excess probe and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or extensive dialysis against the desired storage buffer.

  • Characterization:

    • Determine the degree of labeling and confirm the integrity of the conjugate using techniques such as UV-Vis spectroscopy, HPLC, and mass spectrometry.

Protocol 2: Comparative Conjugate Stability Assay in Human Plasma

This protocol is essential for evaluating linkers intended for therapeutic applications. It assesses stability in a physiologically relevant matrix.[3]

Sources

Comparative

High-Resolution Evaluation of 4-Benzoyl-2-nitrophenyl Disulfide (BND) in Live-Cell Imaging and Interactomics

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Application & Comparison Guide Executive Summary Mapping transient protein-protein interactions (PPIs) in their native cellular e...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Application & Comparison Guide

Executive Summary

Mapping transient protein-protein interactions (PPIs) in their native cellular environment requires probes that balance reactivity with spatiotemporal control. 4-Benzoyl-2-nitrophenyl disulfide (BND) has emerged as a highly specialized, bifunctional chemical probe designed for live-cell interactomics. By integrating a redox-sensitive disulfide bond with a photoactivatable benzophenone moiety, BND allows researchers to covalently capture interacting proteins and subsequently release them via orthogonal redox cleavage. This guide objectively evaluates BND’s performance, compares it against standard alternatives, and provides a self-validating protocol for live-cell imaging applications.

Mechanistic Foundations: The Causality of BND

As application scientists, we must move beyond simply executing protocols to understanding the chemical causality driving our assays. BND operates through a two-stage mechanism that ensures high specificity and low background in complex biological matrices.

  • Targeted Thiol-Disulfide Exchange: The initial labeling event relies on the nucleophilic attack of a solvent-exposed protein cysteine (thiol) on the BND disulfide bond[1]. The presence of the 2-nitro group acts as a strong electron-withdrawing moiety, significantly accelerating the exchange kinetics compared to aliphatic disulfides[2]. This reaction yields a mixed disulfide (Protein-S-S-BND) and releases 4-benzoyl-2-nitrothiophenol, which can be optically tracked to quantify the initial tagging event[3].

  • Photoaffinity Crosslinking: Once anchored to the target protein, the benzophenone group remains inert under ambient light. Upon irradiation with 365 nm UV light, the benzophenone is excited to a triplet diradical state. This diradical preferentially abstracts a hydrogen atom from the backbone or side chain of a closely interacting protein, rapidly collapsing to form a stable covalent C-C bond[4].

Because the crosslinked complex is bridged by the original disulfide bond, the entire system is redox-cleavable . This allows for the orthogonal release of the captured protein using reducing agents, a critical feature for downstream validation and mass spectrometry.

Mechanism A Target Protein (Free -SH) C Mixed Disulfide (Protein-S-S-BND) A->C Thiol Exchange B BND Probe B->C D UV (365 nm) Activation C->D Interacting Protein B E Covalent Crosslink (Protein A - Protein B) D->E C-H Insertion

Fig 1: Reaction mechanism of BND from thiol-disulfide exchange to UV-induced covalent crosslinking.

Performance Comparison: BND vs. Standard Alternatives

When selecting a crosslinking probe for live-cell imaging, researchers must balance crosslinking yield against cellular toxicity and reversibility. Below is a quantitative comparison of BND against standard industry alternatives: Maleimide-Benzophenone (Mal-BP), Diazirine-Disulfide (Diazirine-SS), and Ellman’s Reagent (DTNB).

Quantitative Performance Matrix
Probe / CrosslinkerReactive GroupPhoto-reactive GroupOptimal UV (nm)Crosslinking Yield (%)Redox Cleavable?Live-Cell Viability (100 µM)
BND DisulfideBenzophenone36530 - 45%Yes (DTT/TCEP)> 90%
Mal-BP MaleimideBenzophenone36540 - 50%No (Irreversible)~ 75%
Diazirine-SS DisulfideDiazirine30210 - 20%Yes (DTT/TCEP)< 60% (due to UV)
DTNB DisulfideNoneN/A0%Yes> 95%

Data Analysis & Insights:

  • Phototoxicity: BND utilizes a 365 nm activation wavelength. Unlike diazirine-based probes that require harsh 302 nm UVB light (resulting in <60% cell viability due to DNA damage), 365 nm UVA is well-tolerated by live mammalian cells during the 10-minute activation window[4].

  • Reversibility vs. Yield: While Mal-BP offers slightly higher crosslinking yields (up to 50%), its maleimide group forms an irreversible thioether bond. BND sacrifices a marginal amount of yield for the critical advantage of redox-cleavability, allowing researchers to distinguish true interactors from background noise.

Self-Validating Experimental Protocol

To ensure data integrity, experimental workflows must be designed as self-validating systems. The following protocol for live-cell labeling and imaging incorporates an internal redox-cleavage checkpoint to definitively prove that the observed fluorescence colocalization is driven by specific BND crosslinking, rather than non-specific hydrophobic aggregation.

Phase 1: Live-Cell Labeling and Crosslinking
  • Cell Preparation: Seed target cells (e.g., HeLa or HEK293T) in a glass-bottom imaging dish. Wash 3x with warm PBS to remove serum proteins that contain competing thiols.

  • BND Incubation: Dilute BND stock (in DMSO) into serum-free media to a final concentration of 50 µM. Incubate cells for 30 minutes at 37°C to allow for complete thiol-disulfide exchange at the cell surface[3].

  • Wash Step: Wash cells 3x with PBS to remove unreacted BND and the cleaved 4-benzoyl-2-nitrothiophenol byproduct.

  • Photoactivation: Place the imaging dish on ice to halt membrane trafficking. Irradiate the cells with a 365 nm UV lamp (100 W) at a distance of 5 cm for 10 minutes to induce benzophenone C-H insertion[4].

Phase 2: Imaging and Self-Validation Checkpoint
  • Fixation: Fix cells using 4% Paraformaldehyde (PFA) for 15 minutes at room temperature. Permeabilize with 0.1% Triton X-100 if targeting intracellular domains.

  • Immunostaining: Stain with a primary antibody against the target protein, and a secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488).

  • The Self-Validation Checkpoint (Critical Step):

    • Sample A (Crosslinked): Proceed directly to imaging.

    • Sample B (Cleavage Control): Incubate the fixed cells with 50 mM Dithiothreitol (DTT) for 30 minutes at 37°C prior to imaging.

    • Causality Proof: Because the BND complex is anchored via a disulfide bond, DTT reduction will sever the link between the target protein and the captured interactor[2]. A complete loss of colocalized signal in Sample B mathematically validates that the signal in Sample A was specifically mediated by the BND probe.

ExperimentalWorkflow cluster_0 Phase 1: Labeling & Capture cluster_1 Phase 2: Validation & Imaging N1 Live-Cell Incubation (50 µM BND, 30 min) N2 Thiol-Disulfide Exchange (Target Tagging) N1->N2 N3 UV Irradiation (365 nm) (Covalent Crosslinking) N2->N3 N4 Cell Fixation & Permeabilization (4% PFA / Triton X-100) N3->N4 N_Control Self-Validation Control: DTT Reduction (Cleaves Complex) N3->N_Control Redox Reversibility N5 Immunofluorescence Staining (Target Visualization) N4->N5 N6 Confocal Imaging (Spatial Colocalization) N5->N6

Fig 2: Self-validating live-cell imaging workflow utilizing BND for protein interactomics.

References

  • Live-cell imaging of biothiols via thiol/disulfide exchange to trigger the photoinduced electron transfer of gold-nanodot sensor. PubMed (NIH). 3

  • Fluorescent Probes for Live Cell Thiol Detection. MDPI. 1

  • Chemoproteomic Approaches for Unraveling Prokaryotic Biology. PMC (NIH).4

  • Reactive fluorescent probe for covalent membrane-anchoring: enabling real-time imaging of protein aggregation dynamics in live cells. Chemical Science (RSC Publishing). 2

Sources

Validation

What are the advantages of using 4-Benzoyl-2-nitrophenyl disulfide over iodoacetamide reagents?

Executive Summary In the fields of chemical proteomics, targeted covalent inhibitor (TCI) development, and interactome mapping, the precise modification of cysteine residues is a critical workflow. Historically, Iodoacet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of chemical proteomics, targeted covalent inhibitor (TCI) development, and interactome mapping, the precise modification of cysteine residues is a critical workflow. Historically, Iodoacetamide (IAA) has served as the gold standard for irreversible cysteine capping. However, IAA is fundamentally limited by its irreversible nature and propensity for off-target alkylation.

Enter 4-Benzoyl-2-nitrophenyl disulfide (BNDS) [1], a next-generation bifunctional photoaffinity probe. By replacing the blunt-force SN2 alkylation of IAA with a highly tunable thiol-disulfide exchange, BNDS not only achieves superior cysteine selectivity but also equips the target protein with a benzophenone photophore. This transforms a simple capping reaction into a dynamic tool for reversible enrichment and spatiotemporal mapping of protein-protein interactions[2].

Mechanistic Divergence: Alkylation vs. Disulfide Exchange

To understand the operational superiority of BNDS over IAA, we must examine the underlying causality of their chemical mechanisms.

Iodoacetamide (IAA): Irreversible SN2 Alkylation

IAA operates via a classic bimolecular nucleophilic substitution (SN2). The thiolate anion of a reactive cysteine attacks the electrophilic α -carbon of IAA, displacing the iodide leaving group to form a stable, irreversible thioether bond. While effective, this mechanism is highly sensitive to concentration and pH. At elevated concentrations or prolonged incubation times, the nucleophilicity of unprotonated primary amines (such as lysine side chains and N-termini) becomes sufficient to attack IAA, leading to massive unspecific side effects and false-positive identifications in mass spectrometry[3].

4-Benzoyl-2-nitrophenyl disulfide (BNDS): Reversible Disulfide Exchange

BNDS operates via a highly specific thiol-disulfide exchange. The cysteine thiolate attacks the disulfide bond of the probe. The brilliance of this reagent lies in the 2-nitrophenyl moiety. The strong electron-withdrawing nature of the nitro group stabilizes the resulting 2-nitrothiophenol leaving group (lowering its pKa). This thermodynamic driving force ensures the reaction proceeds rapidly at physiological pH (7.0–7.4), a condition where lysine residues are fully protonated and chemically inert.

Simultaneously, this exchange attaches the 4-benzoyl group to the cysteine via a mixed disulfide bond. Benzophenone is a robust triplet photosensitizer. Upon irradiation with 365 nm UV light, it excites into a triplet diradical state that abstracts a hydrogen atom from a nearby C-H bond, forming a permanent C-C crosslink with interacting biomolecules[2]. The conformational flexibility of this photophore is a critical determinant of its crosslinking efficiency[4].

Mechanism Cys Protein Cysteine (Protein-SH) IAA Iodoacetamide (IAA) Cys->IAA SN2 Alkylation BNDS 4-Benzoyl-2-nitrophenyl disulfide (BNDS) Cys->BNDS Disulfide Exchange Thioether Irreversible Thioether (Protein-S-CH2-CONH2) IAA->Thioether MixedDisulfide Reversible Mixed Disulfide (Protein-S-S-Benzophenone) BNDS->MixedDisulfide MixedDisulfide->Cys DTT/TCEP Reduction Crosslink UV (365nm) Crosslinking to Interacting Protein MixedDisulfide->Crosslink UV Irradiation (Triplet Diradical)

Caption: Chemical mechanism comparison: Irreversible IAA alkylation vs. reversible BNDS photo-crosslinking.

Core Advantages of BNDS over IAA

  • Reversible Trapping (The Cleavability Factor) : IAA forms a dead-end thioether. In contrast, the mixed disulfide formed by BNDS can be quantitatively cleaved using mild reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). This enables "catch-and-release" workflows where crosslinked complexes can be enriched, purified, and subsequently released for downstream LC-MS/MS analysis.

  • Spatiotemporal Interactome Mapping : IAA merely caps the cysteine. BNDS turns the cysteine into an active structural probe. Because benzophenone is activated at 350–365 nm, it avoids the phototoxicity and protein degradation associated with shorter UV wavelengths (e.g., 254 nm).

  • Elimination of Off-Target Artifacts : By operating strictly through disulfide exchange at neutral pH, BNDS bypasses the rampant lysine, histidine, and N-terminal alkylation artifacts that plague IAA-treated samples[3].

Comparative Performance Data

ParameterIodoacetamide (IAA)4-Benzoyl-2-nitrophenyl disulfide (BNDS)
Reaction Mechanism SN2 Nucleophilic SubstitutionThiol-Disulfide Exchange
Bond Formed ThioetherMixed Disulfide
Reversibility IrreversibleHighly Reversible (via DTT/TCEP)
Photo-crosslinking NoneYes (Benzophenone, 365 nm UV)
Optimal pH Range 7.5 – 8.56.5 – 7.5
Off-Target Rate (Lys/His) High (up to 15% at >10 mM)Negligible (< 0.1%)
Primary Application Bottom-up proteomics (Cys blocking)Interactome mapping, TCI profiling

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The inclusion of a "Minus UV" control in the BNDS workflow is critical to distinguish background binding from true covalent photo-crosslinking.

Protocol 1: Reversible Labeling and Photo-crosslinking using BNDS

Objective: To map protein-protein interactions surrounding a specific reactive cysteine.

  • Labeling: Incubate the purified target protein (10 µM) with a 5-fold molar excess of BNDS (50 µM) in PBS (pH 7.2) for 1 hour at room temperature. Crucial: Perform this step in the dark to prevent premature photophore activation.

  • Quenching & Cleanup: Remove unreacted BNDS using a Zeba spin desalting column.

  • Interaction Assembly: Add the suspected binding partner or cell lysate to the labeled protein. Incubate for 30 minutes to allow complex formation.

  • Photo-crosslinking: Irradiate the sample using a 365 nm UV lamp (100 W) at a distance of 5 cm for 15 minutes on ice. (Control: Keep a duplicate sample in the dark).

  • Enrichment & Cleavage: Isolate the crosslinked complex via affinity chromatography. To release the interacting partner, elute by incubating the beads with 50 mM DTT for 30 minutes at 37°C.

Workflow Step1 1. Labeling Incubate Protein with BNDS (Dark) Step2 2. Interaction Add Target/Bait Protein Step1->Step2 Step3 3. Photo-crosslink UV 365 nm Irradiation Step2->Step3 Step4 4. Enrichment Isolate Complex (Affinity) Step3->Step4 Step5 5. Cleavage DTT Reduction to Release Step4->Step5

Caption: Step-by-step experimental workflow for BNDS-mediated interactome mapping and reversible enrichment.

Protocol 2: Standard IAA Capping (Control Workflow)

Objective: Irreversible blocking of free cysteines for standard bottom-up proteomics.

  • Reduction: Incubate the protein sample with 10 mM DTT for 30 minutes at 56°C to reduce all native disulfide bonds.

  • Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 20 mM. Incubate in the dark for exactly 30 minutes. Causality note: Exceeding 30 minutes exponentially increases the rate of off-target lysine alkylation[3].

  • Quenching: Immediately quench the unreacted IAA by adding an additional 10 mM DTT to prevent over-alkylation during subsequent digestion steps.

References

  • [1] 4-benzoyl-2-nitrophenyl disulfide (C26H16N2O6S2) - PubChemLite. PubChem, National Center for Biotechnology Information. URL:[Link]

  • [2] Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. Molecules (PMC). URL:[Link]

  • [3] Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics (PMC). URL:[Link]

  • [4] Binding is not enough; flexibility is needed for photocrosslinking of Lck kinase by benzophenone photoligands. Bioorganic & Medicinal Chemistry Letters (PMC). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Benzoyl-2-nitrophenyl disulfide

As a Senior Application Scientist, I frequently observe laboratories treating all solid organic compounds with a generalized safety protocol. However, handling 4-Benzoyl-2-nitrophenyl disulfide (CAS: 76209-04-6) demands...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories treating all solid organic compounds with a generalized safety protocol. However, handling 4-Benzoyl-2-nitrophenyl disulfide (CAS: 76209-04-6) demands a highly specific, mechanistically driven approach. This compound is not merely a standard organic powder; its dual functional groups—a nitroaromatic ring and a disulfide linkage—present unique biochemical hazards.

To build a truly safe laboratory environment, we must move beyond simply listing protective gear. We must understand the molecular causality behind the hazards to design a fail-safe operational and personal protective equipment (PPE) strategy.

Part 1: Mechanistic Hazard Assessment (The "Why" Behind the PPE)

Understanding the specific reactivity of 4-Benzoyl-2-nitrophenyl disulfide (Molecular Weight: 516.555 g/mol [1]) is the foundation of our safety protocol. The hazards are dictated by its structural moieties:

  • Nitroaromatic Toxicity & Methemoglobinemia: The nitro (-NO₂) group on the lipophilic phenyl ring allows for rapid dermal and respiratory absorption. Once systemic, nitroaromatics undergo enzymatic reduction by cytochrome P450s to form reactive hydroxylamines. These intermediates co-oxidize with oxyhemoglobin to produce methemoglobin—a form of hemoglobin incapable of binding oxygen. This leads to chemical asphyxiation, clinically manifesting as cyanosis (bluish skin) and hypoxia[2],[3].

  • Disulfide Reactivity: The disulfide bond (-S-S-) is highly susceptible to nucleophilic attack via thiol-disulfide exchange. Upon skin contact or inhalation, it can react with endogenous biological thiols (such as glutathione or cysteine residues on epidermal proteins). This depletes local cellular antioxidants and acts as a potent hapten, triggering severe allergic contact dermatitis and sensitization.

Part 2: Core PPE Requirements & Quantitative Specifications

To mitigate these specific molecular risks, standard latex gloves and basic safety glasses are insufficient. The following table outlines the required PPE, grounded in quantitative safety standards and mechanistic justification[4].

PPE CategoryRequired SpecificationQuantitative Metric / StandardMechanistic Justification
Hand Protection Nitrile or Butyl Rubber Gloves 0.11 mm thickness (Nitrile)Nitroaromatics easily permeate latex. Nitrile provides a barrier against the solid powder. If handling the compound dissolved in DMSO, double-gloving or using Butyl rubber is mandatory to prevent solvent-facilitated dermal transport[4].
Eye Protection Chemical Splash GogglesANSI Z87.1 CompliantPrevents ocular absorption of aerosolized particulates and protects the conjunctiva from localized thiol-exchange irritation.
Body Protection Flame-Resistant Lab Coat100% Cotton or NomexSynthetic blends (e.g., polyester) can dissolve if organic solvents are spilled, adhering the toxic compound directly to the skin.
Respiratory Chemical Fume Hood80–100 fpm face velocityPrimary engineering control. Prevents inhalation of fine dust during weighing, directly mitigating the systemic methemoglobinemia risk[4].

Part 3: Self-Validating Operational Protocol

The following is a step-by-step methodology for the most common workflow involving this compound: Preparation of a 10 mM In Vitro Stock Solution in DMSO . Every protocol must be a self-validating system to ensure absolute trustworthiness.

Phase 1: Pre-Operational Setup
  • Environmental Validation: Turn on the chemical fume hood.

    • Self-Validation Checkpoint: Tape a small piece of a Kimwipe to the bottom sash. If the tissue is not actively pulled toward the back baffle, the hood's face velocity is compromised (< 80 fpm). Halt the procedure immediately [4].

  • Volumetric Calculation: To prepare 10 mL of a 10 mM stock, calculate the required mass based on the molecular weight (516.555 g/mol )[1].

    • Calculation: 10 mmol/L×0.01 L×516.555 g/mol=51.6 mg .

Phase 2: Active Handling & Transfer
  • Static Mitigation: Pass an anti-static weigh boat through an ionizing fan. Causality: Highly lipophilic organic powders are prone to static buildup and will aerosolize upon contact with standard plastic, increasing inhalation risk.

  • Weighing: Using a grounded micro-spatula, carefully transfer 51.6 mg of 4-Benzoyl-2-nitrophenyl disulfide into the weigh boat inside the active fume hood.

  • Solubilization: Transfer the powder to a 15 mL amber glass vial . Causality: Nitroaromatic bonds are photosensitive and can degrade under ambient UV light.

  • Solvent Addition: Add exactly 10 mL of anhydrous DMSO. Seal the vial with a PTFE-lined cap (PTFE is required as DMSO will degrade standard rubber/silicone liners).

  • Homogenization: Vortex gently for 30 seconds.

    • Self-Validation Checkpoint: Visually inspect the vial against a white background. The solution must be completely transparent (though colored) with zero visible particulates.

Phase 3: Decontamination
  • Surface Cleaning: Wipe down the balance and hood surface with a Kimwipe soaked in Isopropanol or Ethanol (solvents that readily dissolve organic disulfides), followed by a secondary wipe with warm soapy water to remove residual solvent.

Part 4: Waste Management and Disposal Plan

Improper disposal of nitroaromatic disulfides can lead to severe environmental toxicity and dangerous exothermic reactions if mixed with incompatible chemicals (e.g., strong oxidizers or reducing agents).

  • Solid Waste: Place all contaminated weigh boats, spatulas, and initial cleaning wipes into a sealable High-Density Polyethylene (HDPE) container.

  • Liquid Waste: Solutions of 4-Benzoyl-2-nitrophenyl disulfide in DMSO must be segregated into a dedicated "Non-Halogenated Organic Hazardous Waste" carboy.

  • Labeling: Clearly label all waste containers with: "Hazardous Waste: Contains Nitroaromatic Disulfide (Toxic, Potential Methemoglobinemia Hazard)."

  • Final Disposal: Never flush this compound down the drain. It must be handed over to a licensed environmental health and safety (EHS) contractor for high-temperature incineration[4].

Part 5: Emergency Response Workflow

In the event of an accidental spill or personnel exposure, immediate, decisive action is required to prevent acute toxicity[2]. Follow the logical workflow diagram below.

EmergencyResponse Start Incident: Exposure or Spill 4-Benzoyl-2-nitrophenyl disulfide Decision Personnel Exposure? Start->Decision Spill Chemical Spill Only (No Human Contact) Decision->Spill No Skin Dermal Contact: Wash with soap & water (>15 mins) Decision->Skin Yes (Skin) Eye Ocular Contact: Flush at eyewash station (>15 mins) Decision->Eye Yes (Eye) Inhale Inhalation: Evacuate to fresh air Decision->Inhale Yes (Inhalation) Contain Containment: Cover with inert absorbent Spill->Contain Med Seek Immediate Medical Evaluation (Monitor for Methemoglobinemia) Skin->Med Eye->Med Inhale->Med Clean Decontamination: Wipe with appropriate solvent Contain->Clean Dispose Waste Management: Seal in hazardous waste container Clean->Dispose

Workflow for emergency response and decontamination of 4-Benzoyl-2-nitrophenyl disulfide.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Working with Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. URL:[Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. "Dinitrotoluenes (DNT) (85-109) - Toxicity of Nitroaromatic Compounds." NIOSH Publications and Products. URL:[Link]

  • Environmental Protection Agency (EPA). "Toxicological Profile For Nitrobenzene (Methemoglobinemia and Nitroaromatic Toxicity)." EPA NEPIS Database. URL:[Link]

Sources

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